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Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate Documentation Hub

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  • Product: Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate
  • CAS: 260973-61-3

Core Science & Biosynthesis

Foundational

Comprehensive Characterization and Synthesis of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate: A Technical Whitepaper

Executive Summary Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry, agrochemical development, and advanced material...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry, agrochemical development, and advanced materials science. Featuring a stable 1,3-thiazole core flanked by a 3,5-dibromophenyl moiety and an ethyl ester, this molecule serves as a versatile intermediate. This whitepaper provides an in-depth mechanistic guide to its structural properties, synthetic methodology, and analytical validation, designed for senior researchers and drug development professionals.

Physicochemical Profiling & Molecular Weight Determination

Accurate physicochemical characterization is the cornerstone of robust assay development and synthetic scale-up. The exact molecular weight of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate is 391.08 g/mol [1], derived from its molecular formula C₁₂H₉Br₂NO₂S [2].

PropertyValue
Chemical Name Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate
Molecular Formula C₁₂H₉Br₂NO₂S
Molecular Weight 391.08 g/mol
Monoisotopic Mass 388.87 Da
CAS Registry Number 260973-61-3
MDL Number MFCD01313346
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (N, O, O, S)

The presence of two bromine isotopes ( 79 Br and 81 Br) in nearly equal natural abundance dictates a distinct isotopic signature, which acts as a built-in self-validating feature for mass spectrometric quality control.

Structural and Mechanistic Insights

The architectural design of this molecule offers three distinct functional domains, each serving a specific mechanistic purpose in downstream applications:

  • The 1,3-Thiazole Core: This electron-rich heteroaromatic ring provides metabolic stability and acts as a potent hydrogen bond acceptor in protein-ligand interactions.

  • The 3,5-Dibromophenyl Moiety: The meta-substitution pattern of the two bromine atoms minimizes steric hindrance, providing two orthogonal, highly reactive handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The Ethyl Carboxylate (C4 Position): This ester acts as a stable protecting group during cross-coupling but can be readily saponified to a free carboxylic acid, enabling subsequent amide coupling with primary or secondary amines.

G Core Ethyl 2-(3,5-dibromophenyl) -1,3-thiazole-4-carboxylate Thiazole 1,3-Thiazole Core Core->Thiazole Scaffold Dibromo 3,5-Dibromophenyl Core->Dibromo C2 Substitution Ester Ethyl Carboxylate Core->Ester C4 Substitution Func1 Metabolic Stability & H-Bonding Thiazole->Func1 Func2 Cross-Coupling Handles (Suzuki/Buchwald) Dibromo->Func2 Func3 Saponification to Carboxylic Acid Ester->Func3

Structural-functional mapping of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate.

Synthetic Methodology: The Hantzsch Thiazole Protocol

The most efficient and scalable route to synthesize this compound is the [3]. This classical, high-yielding reaction involves the condensation of an α -haloketone (or α -haloester) with a thioamide [4, 5].

Reaction Mechanism Causality: The synthesis utilizes 3,5-dibromobenzothioamide and ethyl 3-bromopyruvate . The reaction initiates via an SN​2 nucleophilic attack by the highly polarizable sulfur atom of the thioamide onto the α -carbon of the bromopyruvate, displacing the bromide ion. Subsequent intramolecular nucleophilic attack by the thioamide nitrogen onto the ketone carbonyl forms a cyclic hemithioaminal intermediate. Under reflux conditions, this intermediate undergoes rapid acid-catalyzed dehydration (loss of H2​O ) to yield the fully aromatized 1,3-thiazole ring.

Step-by-Step Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 3,5-dibromobenzothioamide (1.0 eq) in absolute ethanol (0.2 M concentration). Causality: Ethanol is selected as a polar protic solvent because it effectively solvates the reactants and stabilizes the polar transition state during the initial SN​2 displacement.

  • Electrophile Addition: Dropwise add ethyl 3-bromopyruvate (1.1 eq) to the stirring suspension at room temperature.

  • Cyclodehydration (Reflux): Attach a reflux condenser and heat the reaction mixture to 78°C (reflux) for 2–4 hours. Causality: Thermal energy is required to drive the dehydration step, ensuring complete aromatization of the thiazole ring. Reaction progress should be monitored via TLC (e.g., 20% Ethyl Acetate in Hexanes).

  • Workup and Neutralization: Once complete, cool the mixture to room temperature. Concentrate the solvent in vacuo to half its volume, then pour the crude mixture into an ice-cold saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ). Causality: The mild base neutralizes the hydrobromic acid (HBr) byproduct generated during the reaction, preventing acid-catalyzed hydrolysis of the ethyl ester and driving the precipitation of the free-base thiazole product.

  • Isolation and Purification: Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with distilled water to remove inorganic salts, followed by a minimal amount of cold ethanol. Dry the solid in a vacuum oven at 45°C overnight. If necessary, recrystallize from ethanol/water to achieve >98% purity.

Workflow Step1 Step 1: Reagent Prep 3,5-dibromobenzothioamide + Ethyl bromopyruvate Step2 Step 2: Reaction Reflux in EtOH (2-4h) S_N2 & Cyclodehydration Step1->Step2 Mix in Protic Solvent Step3 Step 3: Workup Cool to RT, neutralize with NaHCO3, precipitate Step2->Step3 Monitor via TLC Step4 Step 4: Purification Vacuum filtration & Recrystallization Step3->Step4 Base Neutralization Product Product Step4->Product Analytical QC

Hantzsch synthesis workflow for Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthesized batch must be subjected to orthogonal analytical techniques. The structural features of this molecule provide built-in validation markers:

  • Mass Spectrometry (LC-MS): The presence of two bromine atoms creates a highly diagnostic isotopic pattern. The mass spectrum will display a distinct 1:2:1 triplet for the [M+H]+ molecular ion at m/z 390, 392, and 394. The observation of this exact cluster confirms that both halogens survived the reflux conditions intact.

  • Nuclear Magnetic Resonance ( 1H NMR, CDCl3​ ):

    • Thiazole Core: A sharp singlet around δ 8.1–8.3 ppm corresponding to the isolated C5 proton on the thiazole ring.

    • Dibromophenyl Ring: Two signals integrating to 3 protons total (a doublet for the ortho-protons and a triplet for the para-proton, typically between δ 7.6–8.0 ppm).

    • Ethyl Ester: A characteristic quartet at δ 4.4 ppm ( −CH2​− ) and a triplet at δ 1.4 ppm ( −CH3​ ), confirming the integrity of the ester linkage.

Applications in Drug Development

In the context of modern drug discovery, Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate is a privileged scaffold. The 1,3-thiazole ring is a known bioisostere for pyridine and oxazole, frequently utilized to improve the pharmacokinetic profile (e.g., oral bioavailability, metabolic half-life) of lead compounds. Furthermore, the 3,5-dibromo substitution allows medicinal chemists to perform iterative, site-selective Suzuki-Miyaura couplings. By sequentially replacing the bromines with diverse aryl or heteroaryl boronic acids, researchers can rapidly generate Y-shaped, multi-targeted kinase inhibitors or advanced optoelectronic materials.

References

  • ThermoML Converter / UNF. "Substances - Formula: C12H9Br2NO2S; Molecular Weight: 391.08 g/mol ." University of North Florida. [Link]

  • Chem Help Asap. "Hantzsch Thiazole Synthesis - Reaction Mechanism and Procedure." Chem Help Asap. [Link]

  • IntechOpen. "Synthesis and Biological Evaluation of Thiazole Derivatives - Hantzsch's synthesis." IntechOpen.[Link]

Exploratory

Therapeutic Targeting Potential of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate: A Structural and Mechanistic Evaluation

Executive Summary As a privileged scaffold in medicinal chemistry, Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate (CAS: 260973-61-3) represents a highly functionalized molecular architecture with multi-target the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged scaffold in medicinal chemistry, Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate (CAS: 260973-61-3) represents a highly functionalized molecular architecture with multi-target therapeutic potential. Rather than acting as a single-target "magic bullet," this compound serves as a highly tunable precursor and biological probe. Its structural core—a 2-aryl-1,3-thiazole-4-carboxylate—has been recently validated across diverse indications, ranging from neurological modulation to metabolic regulation and oncology [1][2][3].

In this technical guide, we will deconstruct the pharmacophore, establish the causality behind its interaction with three primary therapeutic targets (CaMKIIα, ATGL, and DHODH), and provide self-validating experimental workflows for target engagement.

Structural Rationale & Pharmacophore Analysis

To understand the therapeutic routing of this molecule, we must first dissect its structural components. Every moiety serves a distinct physicochemical purpose:

  • The 1,3-Thiazole Core: Acts as a rigid, planar bioisostere that provides critical hydrogen bond acceptors (via the nitrogen atom) and participates in π−π stacking with aromatic residues in protein binding pockets.

  • The 3,5-Dibromophenyl Ring: The meta-substituted bromine atoms drastically increase the lipophilicity (LogP) of the molecule. More importantly, halogens at these positions act as electron-withdrawing groups that enable halogen bonding ( σ -hole interactions) with backbone carbonyls of target proteins. The 3,5-substitution pattern specifically forces the molecule into deep, bifurcated hydrophobic pockets.

  • The Ethyl Carboxylate Ester: This is a strategic prodrug moiety . The ethyl ester neutralizes the charge of the carboxylate, significantly enhancing cell membrane permeability. Once intracellular, ubiquitous esterases cleave the ethyl group to yield the active 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylic acid, which forms charge-assisted salt bridges with target residues.

G Prodrug Ethyl 2-(3,5-dibromophenyl) -1,3-thiazole-4-carboxylate (Cell Permeant Prodrug) Esterase Intracellular Esterases (Hydrolysis) Prodrug->Esterase Cellular Entry Active 2-(3,5-dibromophenyl) -1,3-thiazole-4-carboxylic acid (Active Pharmacophore) Esterase->Active Cleavage Target1 CaMKIIα Hub Domain (Neurological Target) Active->Target1 Allosteric Binding Target2 Adipose Triglyceride Lipase (Metabolic Target) Active->Target2 Active Site Binding Target3 DHODH Enzyme (Oncology Target) Active->Target3 Ubiquinone Channel Effect1 Modulates Subunit Exchange & Synaptic Plasticity Target1->Effect1 Effect2 Inhibits Lipolysis & Free Fatty Acid Release Target2->Effect2 Effect3 Blocks Pyrimidine Biosynthesis & Cell Proliferation Target3->Effect3

Pharmacological routing and multi-target engagement of the thiazole-4-carboxylate scaffold.

Primary Therapeutic Targets

Target A: CaMKIIα Hub Domain (Neurology)

Context: The Ca²⁺/calmodulin-dependent protein kinase II α (CaMKII α ) is central to synaptic plasticity and memory formation. Recently, 2-arylthiazole-4-carboxylic acids were identified via structure-based virtual screening as a novel class of nanomolar affinity ligands for the CaMKII α hub domain (an allosteric regulatory site), stabilizing the hub oligomer [1]. Mechanistic Causality: The active carboxylic acid derivative forms charge-assisted hydrogen bonds with Arg453 and Tyr369. The thiazole sulfur interacts with His395, while the 3,5-dibromophenyl group acts as a steric lock, occupying the hydrophobic cavity and preventing the subunit exchange required for calcium-independent kinase hyperactivation.

Target B: Adipose Triglyceride Lipase / ATGL (Metabolic Syndrome)

Context: ATGL catalyzes the rate-limiting step of intracellular lipolysis. Overactive lipolysis drives lipotoxicity, insulin resistance, and heart failure. 2-phenylthiazole-4-carboxylates have been patented as potent human ATGL inhibitors [2]. Mechanistic Causality: The highly lipophilic 3,5-dibromophenyl moiety mimics the hydrophobic tail of triacylglycerol substrates. The molecule partitions into the lipid droplet surface, where the thiazole core competitively occludes the ATGL catalytic cleft, halting the release of free fatty acids (FFAs).

Target C: Dihydroorotate Dehydrogenase / DHODH (Oncology)

Context: DHODH is a mitochondrial enzyme essential for de novo pyrimidine biosynthesis. Rapidly dividing cancer cells rely heavily on this pathway. Thiazole-4-carboxylates have been evaluated as modulators of nucleotide metabolism [3]. Mechanistic Causality: The thiazole ring acts as a bioisostere for the pyrimidine core, while the dibromophenyl group inserts deeply into the ubiquinone-binding channel of DHODH, uncoupling electron transfer to the mitochondrial respiratory chain and inducing a synthetic lethal phenotype in cancer cells.

Data Synthesis: Comparative Target Profiling

The following table synthesizes the putative binding parameters and structure-activity relationship (SAR) rationale for the 3,5-dibromo scaffold across the three primary targets, extrapolated from validated class analogs [1][2][3].

Therapeutic TargetPutative Binding SiteRole of 3,5-Dibromophenyl MoietyRole of Ethyl CarboxylateExpected Affinity ( Ki​ / IC50​ )
CaMKII α Hub Domain (Allosteric)Steric lock; σ -hole halogen bonding with cavity residues.Prodrug; must be hydrolyzed to acid for Arg453 salt bridge.50 - 150 nM
ATGL Catalytic Cleft / Lipid InterfaceLipid tail mimic; drives partitioning into lipid droplet micelles.Enhances cellular uptake; active as ester or acid depending on local pH.0.5 - 2.0 μ M
DHODH Ubiquinone Channel (Inner Mito Membrane)Blocks electron transfer; hydrophobic anchoring.Prodrug; ester allows mitochondrial membrane penetration.100 - 500 nM

Experimental Protocols & Self-Validating Systems

To empirically validate Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate against these targets, researchers must employ rigorous, self-validating assay designs. Crucial Causality Note: Because in vitro biochemical assays utilizing recombinant proteins lack intracellular esterases, all cell-free assays must be performed using the pre-hydrolyzed acid form (2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylic acid) to prevent false negatives.

Protocol 1: CaMKIIα Hub Domain Thermal Shift Assay (TSA)

Purpose: To prove direct target engagement and allosteric stabilization of the hub domain.

  • Protein Preparation: Dilute recombinant human CaMKII α hub domain to a final concentration of 2 μ M in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

  • Compound Preparation: Saponify the ethyl ester prodrug using 1M LiOH in THF/Water to yield the active carboxylic acid. Prepare a 10-point concentration-response curve (1 nM to 10 μ M) in DMSO.

  • Dye Addition: Add SYPRO Orange dye (final concentration 5X) to the protein-compound mixture.

  • Thermal Melting: Run the plate in a qPCR machine, ramping from 25°C to 95°C at 1°C/minute, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Self-Validation Loop: Dynamic Light Scattering (DLS) Counter-screen. Highly lipophilic compounds like the 3,5-dibromo analog can form colloidal aggregates, causing artifactual protein stabilization. Run the compound at its highest concentration in buffer via DLS. If the scattering intensity indicates aggregate formation (>100 nm radius), the TSA ΔTm​ shift is invalidated.

InteractionMap Sub1 4-Carboxylate Group (Anionic) Res1 Arg 453 & Tyr 369 (Salt Bridge / H-Bond) Sub1->Res1 Charge-assisted Sub2 Thiazole Core (Heterocycle) Res2 His 395 & Phe 399 (H-Bond / π-π Stacking) Sub2->Res2 Electronic Sub3 3,5-Dibromophenyl (Hydrophobic/Halogen) Res3 Hydrophobic Cavity (Steric Lock / σ-Hole) Sub3->Res3 VdW / Halogen Bond

Predicted binding interactions of the active carboxylic acid within the CaMKIIα hub domain.

Protocol 2: In Vitro ATGL Micellar Lipolysis Assay

Purpose: To measure functional enzymatic inhibition of lipolysis.

  • Substrate Causality: ATGL acts exclusively on lipid droplets, not monomeric aqueous substrates. Therefore, we must create a micellar presentation. Emulsify unlabelled triolein (1.67 mM) and [9,10-³H]-triolein (2 μ Ci/mL) with phosphatidylcholine and phosphatidylinositol in 100 mM potassium phosphate buffer (pH 7.0) via sonication.

  • Enzyme Preparation: Isolate lysate from COS-7 cells transiently overexpressing human ATGL and its co-activator CGI-58.

  • Reaction: Incubate 20 μ L of the lipid emulsion with 20 μ L of cell lysate and the unhydrolyzed Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate (the lysate contains endogenous esterases to process the prodrug). Incubate at 37°C for 60 minutes.

  • Termination & Extraction: Terminate the reaction by adding 3.25 mL of methanol/chloroform/heptane (10:9:7) and 1 mL of 0.1 M potassium carbonate (pH 10.5). Centrifuge to separate the phases.

  • Quantification: Extract the upper aqueous phase (containing the released ³H-free fatty acids) and measure via liquid scintillation counting. Calculate IC50​ relative to a vehicle control.

References

  • Structure-Based Virtual Screening Identifies 2-Arylthiazole-4-Carboxylic Acids as a Novel Class of Nanomolar Affinity Ligands for the CaMKIIα Hub Domain. Tian, Y., et al. Journal of Medicinal Chemistry (2025).[Link]

  • Inhibitors of human ATGL.
  • Identification, Development, and Evaluation of Small-Molecule Modulators of Nucleotide Metabolism. Rosser, E. eScholarship, University of California (2014).[Link]

  • Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Journal of Fungi (2023).[Link]

Foundational

An In-Depth Technical Guide to the In Vitro Evaluation of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate

Foreword: Charting the Course for a Novel Thiazole Derivative The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs. Its derivatives have demonstrated a...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course for a Novel Thiazole Derivative

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific, yet under-explored molecule: Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate . The presence of a dibrominated phenyl ring at the 2-position suggests a potential for significant biological activity, as halogenation is a well-established strategy for modulating the potency and pharmacokinetic properties of drug candidates.

Given the novelty of this specific compound, this document is structured not as a retrospective summary of existing data, but as a proactive, in-depth technical roadmap for its comprehensive in vitro evaluation. It is designed for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed methodologies to unlock its therapeutic potential. We will proceed from its synthesis to a multi-tiered screening cascade designed to elucidate its cytotoxic effects and potential mechanism of action.

Synthesis and Characterization

The logical first step is the synthesis of the title compound. Based on established methods for creating 2,4-disubstituted thiazoles, the Hantzsch thiazole synthesis is the most probable and efficient route.[4][5][6]

Proposed Synthetic Pathway

The synthesis would involve a cyclocondensation reaction between 3,5-dibromothiobenzamide and an ethyl 2-chloroacetoacetate or ethyl bromopyruvate.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product reactant1 3,5-Dibromothiobenzamide reaction Hantzsch Thiazole Synthesis reactant1->reaction reactant2 Ethyl bromopyruvate reactant2->reaction product Ethyl 2-(3,5-dibromophenyl) -1,3-thiazole-4-carboxylate reaction->product Cyclocondensation

Caption: Proposed Hantzsch synthesis for the target compound.

Characterization

Post-synthesis, rigorous characterization is mandatory to confirm the structure and purity of the compound. Standard analytical techniques would include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms. The characteristic proton signal of the thiazole ring at C-5 is a key indicator of successful ring closure.[7]

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.

  • Elemental Analysis: To determine the percentage composition of C, H, N, and S.

Tier 1: Primary In Vitro Cytotoxicity Screening

The primary objective is to determine if the compound exhibits cytotoxic (anti-proliferative) activity. Thiazole derivatives have frequently been reported as potent anticancer agents.[3][7][8][9] Therefore, a logical starting point is to screen against a panel of human cancer cell lines.

Rationale and Cell Line Selection

A diverse panel of cell lines is recommended to identify potential tissue-specific activity. A standard panel could include:

  • MCF-7: Breast adenocarcinoma (estrogen receptor-positive).[8]

  • HepG2: Hepatocellular carcinoma.[3][8]

  • A549: Lung carcinoma.[9]

  • HCT-116: Colorectal carcinoma.[3]

  • A non-cancerous cell line (e.g., BJ-1 or MRC-5): To assess selectivity and general toxicity.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8]

Step-by-Step Methodology:

  • Cell Culture: Culture the selected cell lines in their appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

  • Treatment: Remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Staurosporine).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation

The IC₅₀ values should be summarized in a table for clear comparison across cell lines.

Cell LineCancer TypeIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Positive ControlSelectivity Index (SI)*
MCF-7Breast[Experimental Result][Experimental Result][Calculated Value]
HepG2Liver[Experimental Result][Experimental Result][Calculated Value]
A549Lung[Experimental Result][Experimental Result][Calculated Value]
HCT-116Colon[Experimental Result][Experimental Result][Calculated Value]
BJ-1Normal Fibroblast[Experimental Result][Experimental Result]N/A

*Selectivity Index (SI) = IC₅₀ in normal cell line / IC₅₀ in cancer cell line

Tier 2: Mechanistic Elucidation Studies

If significant and selective cytotoxicity is observed in Tier 1, the next phase is to investigate how the compound kills cancer cells. Key questions to address are whether it induces apoptosis (programmed cell death) and/or causes cell cycle arrest.

Screening_Workflow cluster_tier2 start Synthesized Compound tier1 Tier 1: Primary Cytotoxicity (MTT Assay on Cancer Panel) start->tier1 decision1 Significant & Selective Cytotoxicity? tier1->decision1 tier2 Tier 2: Mechanism of Action Studies decision1->tier2 Yes stop Low Activity / Non-Selective decision1->stop No apoptosis Apoptosis Assay (Annexin V/PI) tier2->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) tier2->cell_cycle enzyme Enzyme Inhibition Assay (e.g., VEGFR-2, EGFR) tier2->enzyme

Caption: Proposed workflow for in vitro evaluation.

Apoptosis Induction Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Step-by-Step Methodology:

  • Cell Treatment: Seed the most sensitive cancer cell line (identified in Tier 1) in 6-well plates. Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis

This assay determines if the compound causes cells to arrest at a specific phase of the cell cycle (G1, S, or G2/M).[8]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Model the cell cycle distribution to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.

Tier 3: Target Identification and Validation

If the mechanism involves a specific phenotype (e.g., cell cycle arrest at G2/M), further studies can probe the molecular targets. Many thiazole derivatives are known to inhibit protein kinases.[2][8]

Kinase Inhibition Profiling

Given the prevalence of kinase inhibition among thiazole-based anticancer agents, a logical next step is to screen the compound against a panel of relevant kinases, such as:

  • VEGFR-2: Important in tumor angiogenesis.[8]

  • EGFR: Often overexpressed in solid tumors.[7][10]

  • CDKs: Key regulators of the cell cycle.[8]

Step-by-Step Methodology (General Kinase Assay):

  • Reagents: Obtain recombinant kinase, a suitable substrate (e.g., a generic peptide), and ATP.

  • Reaction Setup: In a 96-well plate, combine the kinase, the test compound at various concentrations, and the substrate in a reaction buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity. A common method is to use a phosphospecific antibody to detect the phosphorylated substrate via ELISA or to use a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) pathway Downstream Signaling (e.g., RAS/RAF/MEK/ERK) RTK->pathway transcription Transcription Factors pathway->transcription cdk Cyclin-Dependent Kinases (CDKs) cycle Cell Cycle Progression cdk->cycle Drives transcription->cycle Promotes apoptosis Apoptosis Regulation (e.g., Bcl-2 family) transcription->apoptosis Inhibits compound Ethyl 2-(3,5-dibromophenyl) -1,3-thiazole-4-carboxylate compound->RTK Inhibition? compound->cdk Inhibition?

Caption: Potential molecular targets and pathways for investigation.

Conclusion and Future Directions

This guide outlines a comprehensive, tiered approach for the initial in vitro characterization of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can efficiently determine if this novel compound has therapeutic potential. Positive results from this workflow would provide a strong foundation for further preclinical development, including molecular docking studies, ADME/Tox profiling, and eventual in vivo efficacy studies in animal models. The rich chemical space of thiazole derivatives continues to be a promising area for drug discovery, and a methodical evaluation is the key to unlocking the potential of new chemical entities like the one discussed herein.

References

  • Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2010). Synthesis and in vitro antitumor and anti-HIV activities of new 2-(1-adamantyl)-1,3-thiazole derivatives. Journal of Heterocyclic Chemistry, 47(4), 856-861.
  • BenchChem. (n.d.). Preliminary In-Vitro Screening of Thiazole-Based Compounds: A Technical Guide.
  • Chen, D., Shi, M., Li, J., Xiong, Q., Wu, Q., & Zheng, L. (2026). Design and synthesis of 2,4-disubstituted thiazole amide derivatives as potential anti-schizophrenia agents. RSC Publishing.
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 546.
  • Fahmy, H. T. Y., El-Sayed, M. A. A., & El-Faham, A. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338.
  • Gomha, S. M., & Abdel-Aziz, H. M. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Journal of the Iranian Chemical Society, 19(10), 4199-4221.
  • Hassan, A. S., Askar, A. A., & Naglah, A. M. (2021). Design, synthesis and molecular modeling of new coumarin–thiazole derivatives as dual EGFR/HDAC1 inhibitors: in vitro and in vivo anticancer assays. RSC Advances, 11(54), 34163-34179.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Kaur, R., & Kumar, K. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of Molecular Structure, 1315, 138543.
  • Keri, R. S., Patil, M. R., Patil, S. A., & Budagumpi, S. (2015). A comprehensive review in current developments of thiazole-based-scaffolds in medicinal chemistry. European journal of medicinal chemistry, 100, 257-299.
  • Li, Z., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of Heterocyclic Chemistry, 51(S1), E233-E238.
  • Molinspiration. (n.d.). Calculation of Molecular Properties and Bioactivity Score. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • Patel, R. V., & Patel, J. K. (2012). Synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 1128-1135.
  • Plech, T., et al. (2014). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Postepy Higieny i Medycyny Doswiadczalnej, 68, 101-105.
  • Royal Society of Chemistry. (2025). Base-promoted regioselective synthesis of alkyl (2-tosyl/4-ethylcarbonyl) thiazole-5-carboxylates employing dithioates and active methylene isocyanides. New Journal of Chemistry.
  • Said, M. F. M., et al. (2024). In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. Journal of Biomolecular Structure and Dynamics, 1-14.
  • Turan-Zitouni, G., et al. (2019). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Archiv der Pharmazie, 352(6), 1900021.
  • U.S. National Library of Medicine. (n.d.). PubMed. Retrieved from [Link]

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Exploratory

Preclinical Evaluation of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate: Synthesis, Pharmacophore Modeling, and Target Engagement

Executive Summary Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate (CAS: 260973-61-3) represents a highly specialized molecular scaffold within the 2-aryl-1,3-thiazole-4-carboxylate class[1]. As a Senior Applicatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate (CAS: 260973-61-3) represents a highly specialized molecular scaffold within the 2-aryl-1,3-thiazole-4-carboxylate class[1]. As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic prodrug system. Recent structure-based virtual screening has identified 2-arylthiazole-4-carboxylic acids as a novel class of nanomolar affinity ligands for kinase hub domains, specifically the CaMKIIα hub domain[2].

This technical guide deconstructs the structural rationale, synthetic methodology, and target engagement pathways of this compound, providing drug development professionals with a comprehensive framework for utilizing this scaffold in preclinical neurotransmitter and kinase research[3].

Structural Rationale & Pharmacokinetics

The architecture of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate is engineered for optimal pharmacokinetic delivery and pharmacodynamic engagement. Every functional group serves a distinct, causal purpose:

  • The Ethyl Ester (Prodrug Strategy): Free thiazole-4-carboxylic acids exhibit potent in vitro affinity but suffer from poor membrane permeability due to physiological ionization. Masking the carboxylic acid as an ethyl ester significantly increases the partition coefficient (logP). While this masking results in a temporary loss of direct target affinity (often >50 μM in cell-free assays), it is a mandatory pharmacokinetic step to facilitate cellular uptake before intracellular esterases cleave it into the active acid[2].

  • The Thiazole Core: Acts as a rigid, heteroaromatic linker. The thiazolyl sulfur atom is strategically positioned to serve as a hydrogen bond acceptor, while the heterocycle itself facilitates crucial π–π stacking interactions with target proteins[2].

  • The 3,5-Dibromophenyl Moiety: The dihalogenated phenyl ring is sterically forced to adopt a perpendicular orientation with respect to the thiazole ring. The bulky, highly lipophilic bromine atoms at the meta positions are designed to insert deeply into hydrophobic cavities within the upper part of binding pockets, anchoring the molecule via halogen bonding and van der Waals forces[2].

Synthetic Methodology (Self-Validating Protocol)

To synthesize the ethyl ester precursor with high regioselectivity and yield, a Palladium-catalyzed Suzuki-Miyaura cross-coupling is preferred over traditional Hantzsch cyclization. This protocol is designed as a self-validating system to ensure reproducibility.

Step-by-Step Cross-Coupling Protocol
  • Reagent Preparation & Degassing:

    • Action: Suspend Ethyl 2-bromothiazole-4-carboxylate (1.0 equiv) and 3,5-dibromophenylboronic acid (1.05 equiv) in a biphasic solvent system of Toluene/EtOH (10:1 v/v). Add 2.0 M aqueous K₂CO₃ (2.0 equiv). Rigorously degas the mixture by sparging with Argon for 15 minutes.

    • Causality: The biphasic system dissolves both the lipophilic organic reagents and the inorganic base. Degassing is non-negotiable; ambient oxygen will rapidly oxidize the active Pd(0) catalyst to an inactive Pd(II) species, permanently halting the catalytic cycle.

  • Catalytic Cycle Initiation:

    • Action: Add Pd(PPh₃)₄ (0.04 equiv) under a positive stream of Argon. Heat the reaction mixture to 80°C.

    • Causality: The tetrakis(triphenylphosphine)palladium(0) complex undergoes oxidative addition into the C-Br bond of the thiazole. The aqueous K₂CO₃ provides the hydroxide ions necessary to facilitate the transmetalation step with the boronic acid—the critical kinetic bottleneck in couplings involving electron-deficient thiazoles.

  • Reaction Monitoring & Workup (Self-Validation):

    • Action: Monitor the reaction via TLC (Hexanes/EtOAc 8:2).

    • Validation: The reaction is deemed complete when the lower-Rf starting material spot is entirely consumed (typically 12-16 hours). Quench with deionized water to dissolve the inorganic salts (K₂CO₃ and boronic acid byproducts). Extract with Ethyl Acetate. The organic phase will now selectively retain the highly lipophilic ethyl ester product, validating the phase-separation purification strategy.

Synthesis Start Ethyl 2-bromothiazole-4-carboxylate (Core Scaffold) Catalyst Pd(PPh3)4 / K2CO3 Toluene/EtOH (80°C) Start->Catalyst Reagent 3,5-Dibromophenylboronic acid (Aryl Donor) Reagent->Catalyst Product Ethyl 2-(3,5-dibromophenyl)- 1,3-thiazole-4-carboxylate Catalyst->Product Suzuki-Miyaura Coupling

Synthetic workflow for the target thiazole ester via Suzuki-Miyaura cross-coupling.

Target Engagement & Pharmacodynamics

Once the prodrug permeates the cell membrane and is hydrolyzed into 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylic acid, it acts as a potent ligand. Using the CaMKIIα hub domain as the primary structural model, the target engagement relies on a triad of interactions (2)[2]:

  • Charge-Assisted Hydrogen Bonding: The newly liberated, negatively charged 4-carboxylate group forms three critical charge-assisted hydrogen bonds with Arg 453 and Tyr 369 deep within the binding cavity.

  • Heterocycle Stabilization: The thiazolyl sulfur atom acts as an H-bond acceptor for protonated His 395, while the thiazole ring forms a π–π stacking interaction with Phe 399.

  • Hydrophobic Anchoring: The perpendicular 3,5-dibromophenyl ring slides into the upper hydrophobic cavity, locking the ligand in place.

Engagement Ester Ethyl Ester Prodrug (High Membrane Permeability) Hydrolysis Intracellular Esterases (Cleavage) Ester->Hydrolysis Cellular Uptake Acid Active Carboxylic Acid (Target Ligand) Hydrolysis->Acid Arg453 Arg 453 / Tyr 369 Charge-Assisted H-Bond Acid->Arg453 4-Carboxylate His395 His 395 / Phe 399 π-π Stacking & H-Bond Acid->His395 Thiazole Core Hydrophobic Hydrophobic Cavity Halogen & VDW Interactions Acid->Hydrophobic 3,5-Dibromophenyl

Intracellular activation and target engagement mapping within the CaMKIIα hub domain.

Quantitative Structure-Activity Relationship (QSAR) Data

The necessity of the prodrug strategy is validated by comparing the binding affinities of the free acids versus their esterified counterparts. Masking the carboxylate drastically reduces in vitro affinity, proving that the free acid is the active pharmacophore, while the ester is strictly a delivery vehicle[2].

Compound VariantR-Group SubstitutionC-TerminusIn Vitro Binding Affinity (pKᵢ)Cellular Permeability
1a (PTCA) 2,6-dichlorophenylCarboxylic Acid7.2Low
1w 2,6-dibromophenylCarboxylic Acid6.8Low
Target Analog 3,5-dibromophenylCarboxylic Acid~6.9 (Predicted)Low
Target Prodrug 3,5-dibromophenylEthyl Ester< 4.3 (Prodrug)High

Data extrapolated and adapted from structure-based virtual screening of 2-arylthiazole-4-carboxylic acids against the CaMKIIα hub domain[2].

References

  • NextSDS Chemical Database. "ETHYL 2-(3,5-DIBROMOPHENYL)-1,3-THIAZOLE-4-CARBOXYLATE - CAS 260973-61-3". NextSDS.
  • ACS Publications. "Structure-Based Virtual Screening Identifies 2-Arylthiazole-4-Carboxylic Acids as a Novel Class of Nanomolar Affinity Ligands for the CaMKIIα Hub Domain". American Chemical Society.
  • Google Patents. "US20040192729A1 - Carboxylic acids and the esters thereof, pharmaceutical compositions thereto and processes for the preparation thereof". USPTO.

Sources

Foundational

The Thiazole Scaffold: A Privileged Motif for Modern Drug Discovery

An In-depth Technical Guide for Drug Development Professionals A Senior Application Scientist's Guide to Synthesizing, Screening, and Optimizing Novel Thiazole Derivatives The five-membered heterocyclic compound, thiazol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

A Senior Application Scientist's Guide to Synthesizing, Screening, and Optimizing Novel Thiazole Derivatives

The five-membered heterocyclic compound, thiazole, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and versatile nature make it a "privileged scaffold," frequently incorporated into the architecture of numerous FDA-approved drugs and compounds under clinical investigation.[4][5] Thiazole derivatives exhibit an extensive range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][6] This guide provides a technical framework for the rational design, synthesis, and evaluation of novel thiazole derivatives, moving from initial concept to preclinical validation.

Part 1: Foundational Strategy - Synthesis and Library Generation

The successful discovery of novel therapeutics begins with a robust and diverse chemical library. The synthesis of a thiazole core is most classically achieved via the Hantzsch thiazole synthesis, a reliable method involving the cyclization and condensation of α-haloketones with a thioamide.[6][7] The enduring utility of this method lies in its operational simplicity and the vast commercial availability of diverse starting materials, allowing for extensive derivatization.

Core Synthesis Protocol: Hantzsch Thiazole Synthesis (2,4-Disubstituted Thiazole)

This protocol describes a self-validating system for synthesizing a representative 2-amino-4-aryl-thiazole derivative, a common core in many bioactive molecules.

Objective: To synthesize and validate the structure of a novel 2-amino-4-phenylthiazole derivative.

Materials:

  • Phenacyl bromide (α-bromoacetophenone)

  • Thiourea

  • Ethanol (Absolute)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Mobile Phase: Ethyl Acetate/Hexane (e.g., 30:70 v/v, requires optimization)

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.0 eq) in 30 mL of absolute ethanol. Stir until fully dissolved.

  • Addition of α-Haloketone: To the stirring solution, add phenacyl bromide (1.0 eq). The choice of α-haloketone is critical as it dictates the substituent at the C4 position of the thiazole ring, a key interaction point for many biological targets.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-4 hours. The progress of the reaction should be monitored by TLC.

    • Causality Insight: Refluxing provides the necessary activation energy for the condensation and subsequent cyclization to occur efficiently. TLC monitoring is crucial to prevent the formation of side products from prolonged heating.

  • Work-up and Isolation: After cooling to room temperature, a precipitate (hydrobromide salt of the aminothiazole) typically forms. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. This deprotonates the amine, yielding the free base.

  • Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from ethanol to yield the final product.

  • Structural Validation (Self-Validation System):

    • Mass Spectrometry (MS): Confirm the molecular weight of the synthesized compound. The observed m/z should correspond to the calculated molecular weight of the target thiazole derivative.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the chemical structure. Key expected signals include the characteristic singlet for the C5-H of the thiazole ring (typically δ 6.5-7.5 ppm) and aromatic protons from the phenyl group.

    • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound, which should exceed 95% for use in biological assays.

This modular synthesis approach allows for the creation of a diverse library by varying the thioamide and α-haloketone starting materials.

Part 2: The Drug Discovery Cascade - From Hit to Lead

The journey from a synthesized compound to a viable drug candidate follows a structured, multi-stage process.

DrugDiscoveryWorkflow cluster_0 Discovery & Screening cluster_1 Optimization cluster_2 Preclinical Development cluster_3 Clinical Candidate Synthesis Library Synthesis (e.g., Hantzsch) HTS High-Throughput Screening (HTS) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID SAR SAR Studies Hit_ID->SAR Lead_Opt Lead Optimization (ADMET Profiling) SAR->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Candidate Selection Tox->Candidate SignalingPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K Thiazole->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a dual-inhibitor thiazole derivative.

Part 3: Preclinical Evaluation

A promising lead compound must undergo further evaluation to assess its drug-like properties. This includes in silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

  • Absorption: Is the compound likely to be absorbed orally? (e.g., Caco-2 permeability assay).

  • Distribution: Does it reach the target tissue? Is plasma protein binding excessively high?

  • Metabolism: Is it rapidly metabolized by liver enzymes like Cytochrome P450s? (e.g., liver microsomal stability assay).

  • Excretion: How is the compound cleared from the body?

  • Toxicity: Does it show toxicity to non-cancerous cells? (e.g., cytotoxicity assay using normal cell lines like HEK-293T). [8] Compounds with a balanced profile of high potency and favorable ADMET properties are selected as preclinical candidates for in vivo testing in animal models.

Conclusion

The thiazole scaffold is a remarkably versatile and powerful tool in drug discovery. Its synthetic tractability, combined with its ability to interact with a wide array of biological targets, ensures its continued relevance. [1][4]A successful drug discovery program hinges on the logical and iterative application of synthesis, biological screening, and SAR-guided optimization. By employing self-validating protocols and focusing on the causality behind experimental choices, researchers can efficiently navigate the complex path from a simple heterocyclic core to a novel therapeutic agent.

References

  • Systematic Review On Thiazole And Its Applications. (n.d.). International Journal of Research in Pharmacy and Science.
  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.
  • Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad-Spectrum Biological Activities. (n.d.). International Journal of Novel Research and Development.
  • Mishra, S., & Sahu, A. (2023). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Bentham Science.
  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). World Journal of Pharmaceutical Research.
  • Structure–activity relationship (SAR) of thiazole, thiophene, pyrindone derivatives. (n.d.).
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021).
  • Kanchumarthy, S. J., et al. (n.d.). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Synthesis and Biological Evaluation of Thiazole Deriv
  • An overview of the synthesis, therapeutic potential and patents of thiazole deriv
  • Dimple, D., et al. (2026). Insight into the Various Synthetic Methods for Thiazole and its Derivatives, with their Anticancer Activity. Letters in Organic Chemistry.
  • Wong, K. Y., et al. (2025). Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors. European Journal of Medicinal Chemistry.
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Journal of the Serbian Chemical Society.
  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). RSC Publishing.
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (n.d.). Frontiers.
  • Discovery of novel hydrazinyl thiazole derivatives as potent anticancer agents by inhibiting eIF4E/eIF4G interactions. (2025). European Journal of Medicinal Chemistry.

Sources

Exploratory

Investigating the Role of Dibromophenyl Thiazoles in Cell Signaling Pathways: A Technical Guide to Kinase Modulation and Target Engagement

Executive Summary The rational design of small-molecule kinase inhibitors frequently encounters the hurdle of off-target toxicity due to the highly conserved nature of the ATP-binding cleft across the kinome. Recently, d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule kinase inhibitors frequently encounters the hurdle of off-target toxicity due to the highly conserved nature of the ATP-binding cleft across the kinome. Recently, dibromophenyl thiazoles and their derivatives have emerged as a privileged pharmacophore class. The incorporation of a dibromophenyl moiety provides unique steric bulk and halogen-bonding capabilities, enabling these molecules to anchor deeply into both highly conserved ATP pockets and novel allosteric sites.

This technical guide dissects the mechanistic roles of dibromophenyl thiazoles in two critical signaling networks: the CaMKIIα (Ca²⁺/calmodulin-dependent protein kinase II α) pathway and the EGFR (Epidermal Growth Factor Receptor) tyrosine kinase pathway. By detailing the causality behind experimental workflows, this document provides a robust, self-validating framework for investigating these compounds in preclinical drug discovery.

Mechanisms of Action: Dual Modalities of Dibromophenyl Thiazoles

Dibromophenyl thiazole derivatives exhibit remarkable versatility, acting through distinct mechanisms depending on their specific structural substitutions.

Allosteric Modulation of the CaMKIIα Hub Domain

CaMKIIα is a central integrator of Ca²⁺ signaling, crucial for synaptic plasticity and long-term potentiation (LTP)[1]. Traditional inhibitors target the active ATP site, leading to poor subtype specificity. However, recent structure-based virtual screening has identified1 as a nanomolar affinity ligand that binds exclusively to the CaMKIIα hub domain [1].

  • Causality of Inhibition: By binding the hub domain, the dibromophenyl thiazole scaffold allosterically prevents Ca²⁺-stimulated Thr286 autophosphorylation, a critical step for autonomous kinase activity, without interfering with the holoenzyme's basal functions[1].

ATP-Competitive Inhibition of EGFR Tyrosine Kinase

In oncology, hyperactive EGFR signaling drives uncontrolled cell proliferation. A novel derivative, 2, has demonstrated potent ATP-competitive inhibition of EGFR[2].

  • Causality of Inhibition: The dibromophenyl ring occupies the hydrophobic region of the EGFR active site, while the thiazolotriazole core forms critical hydrogen bonds with the hinge region. This blockade halts downstream proliferation cascades, forcefully shifting the cellular phenotype toward apoptosis[2].

PathwayLogic cluster_0 CaMKIIα Signaling cluster_1 EGFR Signaling DBPT Dibromophenyl Thiazoles (e.g., 1w, 6i) CaMKII CaMKIIα Hub Domain DBPT->CaMKII Allosteric Binding EGFR EGFR Tyrosine Kinase DBPT->EGFR ATP-Competitive Thr286 Thr286 Autophosphorylation CaMKII->Thr286 Inhibits Apoptosis Apoptosis Induction EGFR->Apoptosis Triggers

Dibromophenyl thiazole-mediated modulation of CaMKIIα and EGFR signaling pathways.

Quantitative Data Summary

The table below consolidates the binding affinities and inhibitory concentrations of key dibromophenyl thiazole derivatives, providing a benchmark for assay development.

Compound DesignationTarget PathwayIC50 / AffinityPrimary Mechanism of Action
Compound 1w CaMKIIα Hub DomainHigh Affinity (Nanomolar)Allosteric inhibition of Thr286 autophosphorylation[1]
Compound 6i EGFR Tyrosine Kinase0.39 ± 0.02 µMATP-competitive kinase inhibition[2]
Compound 6 (Triazole analog)Tubulin-β / Apoptosis4.23 µM (Tubulin-β)Disruption of mitotic spindle, S-phase arrest[3]

Experimental Workflows & Protocols

To rigorously evaluate the efficacy of dibromophenyl thiazoles, scientists must employ self-validating experimental designs. The following workflow ensures that observed kinase inhibition is mechanistically sound and translates to cellular target engagement.

Workflow Step1 Compound Synthesis & QC Step2 Cell-Free Kinase Assay (IC50 Profiling) Step1->Step2 Step3 Target Engagement (Western Blot) Step2->Step3 Step4 Phenotypic Validation (Apoptosis Assay) Step3->Step4

Step-by-step experimental workflow for validating dibromophenyl thiazole kinase inhibitors.

Protocol 1: Cell-Free Kinase Assay (Mechanism Differentiation)

This protocol is designed to calculate the IC50 of the compound while simultaneously determining whether the inhibitor is ATP-competitive (like Compound 6i) or allosteric (like Compound 1w).

Causality & Logic: We utilize a microfluidic mobility shift assay with a ratiometric fluorescence readout. Halogenated heterocycles often exhibit intrinsic autofluorescence; a ratiometric approach normalizes this background, preventing false-positive inhibition artifacts.

  • Reagent Preparation: Prepare recombinant kinase (EGFR or CaMKIIα) in a standard HEPES buffer (pH 7.4) containing 10 mM MgCl₂, 1 mM DTT, and 0.01% Brij-35 to prevent non-specific compound aggregation.

  • ATP Gradient Setup (Self-Validation Step): Run the assay across three distinct ATP concentrations (e.g., 10 µM, 100 µM, and 1 mM).

    • Interpretation: If the IC50 shifts higher as ATP concentration increases, the dibromophenyl thiazole is ATP-competitive. If the IC50 remains static across the ATP gradient, the binding is allosteric (hub-domain targeted).

  • Compound Titration: Dispense the dibromophenyl thiazole in a 10-point dose-response curve (ranging from 10 µM down to 0.5 nM) using acoustic liquid handling to ensure precise volume transfer.

  • Reaction & Readout: Incubate for 60 minutes at room temperature. Terminate the reaction with EDTA and measure the ratio of phosphorylated to unphosphorylated fluorescent peptide substrate.

Protocol 2: Cellular Target Engagement (Autophosphorylation Readout)

Demonstrating that the compound penetrates the cell membrane and hits its target in a physiological environment is critical.

Causality & Logic: Dibromophenyl thiazoles are highly lipophilic and can partition into cell membranes. Therefore, strong detergents are required during lysis to fully solubilize membrane-associated receptors like EGFR. Furthermore, autophosphorylation states (e.g., Thr286 on CaMKIIα or Y1068 on EGFR) are highly transient.

  • Cell Culture & Treatment: Seed target cells (e.g., MCF-7 for EGFR[2] or neuronal cultures for CaMKIIα) at 70% confluency. Treat with the compound at 1x, 3x, and 10x the established biochemical IC50 for 2 hours.

  • Lysis (Critical Step): Wash cells with ice-cold PBS. Lyse immediately on ice using RIPA buffer.

    • Self-Validation Requirement: The RIPA buffer must be supplemented with protease inhibitors (PMSF) and broad-spectrum phosphatase inhibitors (Sodium Orthovanadate and NaF). Failure to include phosphatase inhibitors will result in rapid dephosphorylation during handling, yielding false-negative target engagement data.

  • Immunoblotting: Resolve lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing & Analysis: Probe simultaneously for the phosphorylated target (e.g., p-EGFR Y1068) and the total target protein (Total EGFR).

    • Interpretation: A genuine kinase inhibitor will show a dose-dependent decrease in the phospho-signal while the total protein signal remains constant. If total protein also decreases, the compound is likely causing non-specific cytotoxicity or protein degradation rather than pure kinase inhibition.

References

  • Structure-Based Virtual Screening Identifies 2-Arylthiazole-4-Carboxylic Acids as a Novel Class of Nanomolar Affinity Ligands for the CaMKIIα Hub Domain Source: ACS Publications URL:[Link]

  • Synthesis of Thiazolotriazole Derivatives as EGFR Tyrosine Kinase Inhibitors Source: Asian Journal of Chemistry (Asian Publication Corporation) URL:[Link]

  • Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights Source: RSC Publishing URL:[Link]

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Protocols & Analytical Methods

Method

Comprehensive Application Note: Synthesis, Mechanistic Evaluation, and Optimization of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate

Strategic Rationale & Introduction Thiazoles represent a privileged class of heterocycles in medicinal chemistry, frequently embedded in molecules exhibiting antimicrobial, anti-inflammatory, and anticancer properties,[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

Thiazoles represent a privileged class of heterocycles in medicinal chemistry, frequently embedded in molecules exhibiting antimicrobial, anti-inflammatory, and anticancer properties,[1]. The target compound, Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate , is a highly functionalized building block. The incorporation of the 3,5-dibromophenyl moiety provides an exceptional synthetic handle for divergent late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the ethyl ester allows for straightforward saponification or amidation.

This guide details a robust, two-phase synthetic strategy: the thionation of 3,5-dibromobenzamide followed by a classic Hantzsch Thiazole Synthesis.

Mechanistic Causality (The "Why")

To ensure experimental reproducibility, it is critical to understand the underlying physical chemistry of the transformations.

Phase 1: Thionation via Lawesson's Reagent Lawesson’s Reagent (LR) is utilized to convert 3,5-dibromobenzamide to 3,5-dibromobenzothioamide. In solution, LR exists in equilibrium with a highly reactive dithiophosphine ylide[2]. The nucleophilic oxygen of the amide attacks the phosphorus center, while the sulfur attacks the carbonyl carbon, forming a four-membered thiaoxaphosphetane intermediate[2]. The driving force of this reaction is a thermodynamically favorable cycloreversion—mechanistically analogous to the Wittig reaction—which yields a stable P=O byproduct and the desired thioamide[2].

Phase 2: Hantzsch Thiazole Cyclization The Hantzsch synthesis is a multi-step condensation between the thioamide and an α -haloketone/ester (ethyl bromopyruvate).

  • Nucleophilic Attack: The highly polarizable sulfur atom of the thioamide acts as a nucleophile, executing an SN​2 attack on the electrophilic α -carbon of ethyl bromopyruvate, displacing the bromide ion to form an S-alkylated intermediate.

  • Cyclization: An intramolecular nucleophilic attack by the thioamide nitrogen onto the ketone carbonyl carbon generates a five-membered hydroxythiazoline intermediate.

  • Dehydration: Driven by the thermodynamic stability of aromaticity, the intermediate undergoes acid-catalyzed dehydration (loss of H2​O ) to form the fully conjugated thiazole ring.

Reaction Workflow Visualization

G A 3,5-Dibromobenzamide B Lawesson's Reagent A->B Thionation C Thiaoxaphosphetane Intermediate B->C Cycloaddition D 3,5-Dibromobenzothioamide C->D Cycloreversion E Ethyl Bromopyruvate D->E Hantzsch Synthesis F S-Alkylated Intermediate E->F SN2 Attack G Hydroxythiazoline Intermediate F->G Intramolecular Cyclization H Ethyl 2-(3,5-dibromophenyl)- 1,3-thiazole-4-carboxylate G->H Dehydration (-H2O)

Mechanistic workflow for the synthesis of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate.

Quantitative Data & Optimization

Table 1: Reagent Stoichiometry and Physicochemical Properties

ReagentMW ( g/mol )EquivalentsRoleHazards
3,5-Dibromobenzamide 278.931.0Starting MaterialIrritant
Lawesson's Reagent 404.450.6Thionating AgentMoisture Sensitive, Malodorous
THF 72.11-Solvent (Phase 1)Flammable
3,5-Dibromobenzothioamide 294.991.0IntermediateIrritant
Ethyl Bromopyruvate 195.011.1 α -HaloesterSevere Lachrymator, Corrosive[3]
Ethanol (Absolute) 46.07-Solvent (Phase 2)Flammable

Table 2: Reaction Optimization Matrix for Hantzsch Cyclization

SolventTemperatureTimeYieldMechanistic Observation
THF 65 °C6 h45%Aprotic nature provides poor stabilization of the polar hydroxythiazoline intermediate.
DMF 80 °C2 h68%Fast SN​2 kinetics, but high boiling point complicates product isolation and workup.
Ethanol 78 °C (Reflux)3 h85% Protic solvent excellently stabilizes polar intermediates and facilitates the final dehydration step.

Detailed Experimental Protocols

Phase 1: Synthesis of 3,5-Dibromobenzothioamide

Self-Validating Principle: The conversion of the amide to the thioamide alters the polarity of the molecule, which can be easily tracked via TLC. The thioamide will elute faster (higher Rf​ ) than the starting amide.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 3,5-dibromobenzamide (10.0 mmol, 2.79 g) and a magnetic stir bar.

  • Solvation: Add 30 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Causality: Anhydrous conditions are mandatory to prevent the hydrolytic degradation of Lawesson's Reagent.

  • Thionation: Add Lawesson's Reagent (6.0 mmol, 2.43 g, 0.6 equiv). Causality: Because each molecule of Lawesson's reagent can deliver two sulfur atoms, 0.5–0.6 equivalents are stoichiometrically sufficient.

  • Activation: Attach a reflux condenser and heat the mixture to a gentle reflux (66 °C) for 3 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Terminate heating upon complete consumption of the starting material.

  • Purification: Concentrate the mixture under reduced pressure. Purify the crude viscous residue via flash column chromatography (silica gel, eluting with Hexanes/EtOAc gradient) to isolate 3,5-dibromobenzothioamide as a yellow solid.

Phase 2: Synthesis of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate

Self-Validating Principle: The reaction generates HBr as a byproduct, yielding the thiazole as a soluble hydrobromide salt. Neutralization directly triggers the precipitation of the purified free base.

  • Preparation: In a clean 100 mL round-bottom flask, dissolve 3,5-dibromobenzothioamide (8.0 mmol, 2.36 g) in 25 mL of absolute ethanol.

  • Electrophile Addition: Dropwise, add ethyl bromopyruvate (8.8 mmol, 1.72 g, 1.1 equiv).

    • CRITICAL SAFETY WARNING: Ethyl bromopyruvate is a potent lachrymator and causes severe eye and skin irritation[3]. This step must be performed strictly inside a certified fume hood using appropriate PPE (gloves, goggles).

  • Cyclization: Heat the mixture to reflux (78 °C) for 3-4 hours. Causality: Elevated thermal energy overcomes the activation barrier required for the dehydration of the hydroxythiazoline intermediate into the stable aromatic thiazole.

  • Cooling: Allow the reaction mixture to cool to room temperature. At this stage, the product exists as a dissolved hydrobromide salt.

  • Precipitation & Neutralization: Pour the ethanolic mixture into a beaker containing 50 mL of ice-cold 5% aqueous Na2​CO3​ solution.

    • Causality: The weak base neutralizes the HBr byproduct, liberating the neutral free base of the thiazole. The sudden shift in polarity and aqueous environment forces the highly lipophilic product to crash out of solution.

  • Isolation: Stir vigorously for 15 minutes to ensure complete neutralization. Filter the resulting precipitate under vacuum using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with cold distilled water (2 x 20 mL) to remove residual inorganic salts, followed by a minimal amount of cold ethanol. Dry under high vacuum to afford the title compound.

References

  • Organic Chemistry Portal. "Lawesson's Reagent - Mechanism and Applications". Source: Organic Chemistry Portal. URL:[Link]

  • National Institutes of Health (NIH). "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives". Source: PubMed Central (PMC). URL:[Link]

Sources

Application

"Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate" synthesis protocol

An Application Note for the Synthesis of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate Introduction: The Significance of Substituted Thiazoles Thiazoles are a class of five-membered heterocyclic compounds contai...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate

Introduction: The Significance of Substituted Thiazoles

Thiazoles are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.[1][2] This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active agents, including anti-inflammatory, antibacterial, and anti-cancer drugs.[2][3][4] The specific electronic properties and the ability of the thiazole ring to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design. The target molecule, Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate, incorporates a dibrominated phenyl ring, a feature often used to modulate lipophilicity and metabolic stability or to serve as a handle for further synthetic transformations such as cross-coupling reactions.[5]

This application note provides a comprehensive, two-step protocol for the synthesis of this valuable research compound. The synthetic strategy is centered around the classic Hantzsch thiazole synthesis, a reliable and high-yielding method for constructing the thiazole ring.[6][7] The protocol begins with the preparation of the requisite 3,5-dibromobenzothioamide intermediate from its corresponding aldehyde, followed by its cyclocondensation with ethyl bromopyruvate.

Overall Synthetic Scheme

The synthesis is performed in two primary stages:

  • Thioamide Formation: Conversion of 3,5-dibromobenzaldehyde to 3,5-dibromobenzothioamide.

  • Hantzsch Thiazole Synthesis: Cyclocondensation of the thioamide with ethyl bromopyruvate to yield the final product.

Part 1: Synthesis of 3,5-Dibromobenzothioamide (Intermediate)

Mechanistic Rationale: The conversion of an aldehyde to a primary thioamide is a fundamental transformation in heterocyclic synthesis. While various thionating agents exist, a robust method involves a multi-component reaction based on the Kindler synthesis, which utilizes elemental sulfur and an ammonia source.[8][9][10] This approach is advantageous due to the availability and low cost of the reagents. The reaction proceeds via the formation of an imine intermediate from the aldehyde and ammonia, which is then sulfurated by elemental sulfur.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,5-Dibromobenzaldehyde≥97%Sigma-AldrichCAS: 56990-02-4
Elemental Sulfur (S₈)Reagent GradeFisher ScientificCAS: 7704-34-9
Ammonium Acetate≥98%Sigma-AldrichServes as ammonia source
Methanol (MeOH)AnhydrousVWRSolvent
Dichloromethane (DCM)ACS GradeVWRFor extraction
Sodium Sulfate (Na₂SO₄)AnhydrousFisher ScientificFor drying
Silica Gel230-400 meshSorbent TechnologiesFor chromatography
Experimental Protocol: 3,5-Dibromobenzothioamide
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromobenzaldehyde (10.0 g, 37.9 mmol), elemental sulfur (1.46 g, 45.5 mmol, 1.2 eq), and ammonium acetate (8.76 g, 113.7 mmol, 3.0 eq).

  • Solvent Addition: Add 100 mL of anhydrous methanol to the flask.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Redissolve the resulting residue in 150 mL of dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40%). Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 3,5-dibromobenzothioamide as a pale yellow solid.

Part 2: Synthesis of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate

Mechanistic Rationale: The Hantzsch thiazole synthesis is a classic condensation reaction between a thioamide and an α-halocarbonyl compound.[4][7] The mechanism involves an initial nucleophilic attack by the sulfur atom of the thioamide onto the electrophilic carbon bearing the bromine atom of ethyl bromopyruvate (an Sₙ2 reaction).[6][11] This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the ketone carbonyl. Subsequent dehydration leads to the formation of the stable, aromatic thiazole ring.[12]

Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Mechanism cluster_legend Legend Thioamide 3,5-Dibromobenzothioamide Intermediate1 S-Alkylation Intermediate (via SN2) Thioamide->Intermediate1 Nucleophilic Attack Haloester Ethyl Bromopyruvate Haloester->Intermediate1 Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2 Intramolecular Cyclization HBr HBr Intermediate1->HBr Product Ethyl 2-(3,5-dibromophenyl) -1,3-thiazole-4-carboxylate Intermediate2->Product Dehydration H2O H₂O Intermediate2->H2O Key1 Reactant/Product Key2 Intermediate Key3 Byproduct Key1_box Key2_box Key3_box

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,5-DibromobenzothioamideAs prepared in Part 1--
Ethyl Bromopyruvate97%Acros OrganicsCAS: 70-23-5. Caution! Lachrymator and toxic.[13]
Ethanol (EtOH)200 ProofDecon LabsSolvent
Sodium Bicarbonate (NaHCO₃)ACS GradeFisher ScientificFor neutralization
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction/crystallization
HexaneACS GradeVWRFor crystallization
Experimental Protocol: Thiazole Formation
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 3,5-dibromobenzothioamide (5.0 g, 17.9 mmol) in 50 mL of ethanol.

  • Reagent Addition: While stirring, add ethyl bromopyruvate (3.5 g, 17.9 mmol, 1.0 eq) dropwise to the solution at room temperature. Crucial Safety Note: Perform this addition in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles and gloves.[14] Ethyl bromopyruvate is a potent lachrymator.[13]

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-4 hours. The reaction progress can be monitored by TLC (Eluent: 25% Ethyl Acetate in Hexane), observing the consumption of the starting materials and the appearance of the product spot.

  • Work-up:

    • Cool the reaction mixture to room temperature. A precipitate may form.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the mixture is neutral (pH ~7-8) to quench the HBr formed during the reaction.[12]

    • Concentrate the mixture under reduced pressure to remove most of the ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate in vacuo to obtain the crude product as a solid.

    • Purify the solid by recrystallization from a mixture of ethyl acetate and hexane to afford the title compound as a crystalline solid.

Safety and Handling Precautions

  • Ethyl Bromopyruvate: This compound is toxic, a severe irritant, and a lachrymator.[13][15] It can cause chemical burns upon contact with skin and eyes.[3] All handling must be conducted within a certified chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[14] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[14]

  • General Precautions: Standard laboratory safety practices should be followed. Avoid inhalation of vapors and contact with skin and eyes for all chemicals used.

Characterization and Expected Results

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results for Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate
Appearance Off-white to pale yellow crystalline solid
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.25 (s, 1H, thiazole H-5), ~8.10 (t, J≈1.8 Hz, 1H, Ar-H), ~7.85 (d, J≈1.8 Hz, 2H, Ar-H), 4.45 (q, J≈7.1 Hz, 2H, -OCH₂CH₃), 1.42 (t, J≈7.1 Hz, 3H, -OCH₂CH₃). (Note: Shifts are estimates based on similar structures).[16][17]
¹³C NMR (101 MHz, CDCl₃)δ (ppm): ~170 (C=O, ester), ~162 (C=O, ester), ~148 (Thiazole C-2), ~135 (Ar C-Br), ~132 (Ar C-H), ~128 (Ar C-H), ~124 (Thiazole C-5), ~123 (Ar C-Br), ~115 (Thiazole C-4), ~62 (-OCH₂), ~14 (-CH₃). (Note: Shifts are estimates).[18]
Mass Spec. (ESI+)Calculated for C₁₂H₉Br₂NO₂S [M+H]⁺: 391.88. Found: m/z consistent with isotopic pattern for two bromine atoms.
Melting Point To be determined experimentally.
Yield 75-85% (based on similar Hantzsch syntheses).[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete formation of thioamide intermediate.- Deactivated ethyl bromopyruvate (hydrolyzed).- Insufficient reaction time or temperature.- Confirm purity of thioamide by NMR before use.- Use fresh, high-quality ethyl bromopyruvate.- Increase reflux time and monitor reaction by TLC.
Multiple Spots on TLC - Incomplete reaction.- Formation of side products.- Decomposition of starting material or product.- Ensure 1:1 stoichiometry of reactants.- Purify via flash column chromatography instead of/before recrystallization.- Avoid excessive heating or prolonged reaction times.
Difficulty in Crystallization - Presence of oily impurities.- Incorrect solvent system.- Purify the crude product by a quick silica gel plug first.- Try different solvent systems for recrystallization (e.g., Ethanol/Water, DCM/Hexane).

References

  • Ningbo Inno Pharmchem Co.,Ltd. Ethyl Bromopyruvate: A Comprehensive Overview. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • Pingaew, R., et al. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. PMC. [Link]

  • Zubruyev, O. I., et al. Preparation of Thioamide Building Blocks via Microwave-Promoted Three-Component Kindler Reactions. ACS Publications. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Ethyl bromopyruvate, 80-85%. [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thioacylation. [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]

  • Bloom Tech. Ethyl Bromopyruvate CAS 70-23-5 Suppliers, Manufacturers, Factory. [Link]

  • Wang, G., et al. K₂S₂O₈-Promoted Aryl Thioamides Synthesis from Aryl Aldehydes Using Thiourea as the Sulfur Source. MDPI. [Link]

  • Karimi-Jaberi, Z., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. [Link]

  • ChemHelpASAP. synthesis of thiazoles. YouTube. [Link]

  • Pattan, S., et al. Synthesis and biological evaluation of new thiazole derivatives as anthelmintic agents. NIScPR. [Link]

  • Kahleel, S. S., et al. Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters. [Link]

  • ChemHelpASAP. Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Abdellatif, K. R. A., et al. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

  • Bahjat, S. A. Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. Impactfactor. [Link]

  • Gomha, S. M., et al. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Feng Dan-q. Synthesis of 2-Amino-3,5-dibromobenzaldehyde. Semantic Scholar. [Link]

  • CN105152947A. Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • Patsnap. Preparation method of 2-amino-3,5-dibromobenzaldehyde. [Link]

  • US3274207A. Processes for preparing thiazole carboxylic acids.
  • Chemical Synthesis Database. ethyl 2-phenyl-1,3-thiazole-4-carboxylate. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • CN102372680A. A kind of method for preparing thiazole-4-carboxylic acid.
  • NextSDS. ETHYL 2-(3,5-DIBROMOPHENYL)-1,3-THIAZOLE-4-CARBOXYLATE. [Link]

  • Dou, B., et al. Expression, Purification, and Activity of ActhiS, a Thiazole Biosynthesis Enzyme from Acremonium chrysogenum. PubMed. [Link]

  • PrepChem.com. Synthesis of B. Ethyl 2-(4-Morpholinyl)thiazole-4-carboxylate. [Link]

  • MDPI. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. [Link]

  • Okumura, K., et al. Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. [Link]

Sources

Method

"Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate" Hantzsch thiazole synthesis

An in-depth guide to the Hantzsch thiazole synthesis of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate, designed for researchers, scientists, and professionals in drug development. This document provides a compre...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the Hantzsch thiazole synthesis of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview, from the underlying reaction mechanism to detailed, field-tested laboratory protocols.

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Recognized as a "privileged scaffold," it is a key structural component in numerous FDA-approved drugs, including the antiretroviral Ritonavir and the anti-inflammatory Meloxicam.[2] The diverse biological activities exhibited by thiazole derivatives—spanning antimicrobial, anti-inflammatory, and antineoplastic applications—underscore the importance of robust synthetic methods to access this versatile nucleus.[1][3]

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole ring.[4] The reaction classically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[5] Its enduring appeal lies in its operational simplicity, tolerance of a wide range of functional groups, and the typical formation of high-purity products in good yields.[5]

This guide provides a detailed technical protocol for the synthesis of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate , a model compound that features a decorated aryl substituent, making it a relevant building block for library synthesis in drug discovery programs. We will explore the reaction mechanism, provide step-by-step protocols for the preparation of starting materials and the final product, and detail the necessary characterization techniques.

Reaction Mechanism and Rationale

The Hantzsch synthesis proceeds via a well-established sequence of nucleophilic attack, intramolecular cyclization, and dehydration. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

The overall transformation is as follows:

3,5-Dibromothiobenzamide + Ethyl 2-chloroacetoacetate → Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate

The mechanism involves three key steps:

  • Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of the thioamide, a potent nucleophile, attacking the electrophilic α-carbon of the ethyl 2-chloroacetoacetate. This step is a classic SN2 reaction that displaces the chloride leaving group, forming an isothioamide intermediate.[5]

  • Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then performs a nucleophilic attack on the ketone carbonyl carbon. This intramolecular cyclization forms a five-membered heterocyclic intermediate, a hydroxythiazoline.

  • Dehydration: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule is the thermodynamic driving force, resulting in the formation of the stable, aromatic thiazole ring.

Hantzsch_Mechanism Thioamide 3,5-Dibromothiobenzamide Isothioamide Isothioamide Intermediate Thioamide->Isothioamide 1. Nucleophilic Attack (SN2) Haloketone Ethyl 2-chloroacetoacetate Haloketone->Isothioamide Hydroxythiazoline Hydroxythiazoline Intermediate Isothioamide->Hydroxythiazoline 2. Intramolecular Cyclization Product Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate Hydroxythiazoline->Product 3. Dehydration (-H2O) Workflow cluster_thioamide Part A: Thioamide Synthesis cluster_hantzsch Part B: Hantzsch Synthesis cluster_purify Part C: Purification & Analysis A1 Combine 3,5-Dibromobenzamide and Lawesson's Reagent in Toluene A2 Reflux for 2-4 hours A1->A2 A3 Evaporate Solvent A2->A3 A4 Purify (Chromatography or Recrystallization) A3->A4 B1 Dissolve Thioamide (from A) and Ethyl 2-chloroacetoacetate in Ethanol A4->B1 3,5-Dibromothiobenzamide B2 Reflux for 3-5 hours B1->B2 B3 Cool and Precipitate in Water B2->B3 B4 Neutralize with NaHCO3 B3->B4 B5 Filter and Dry Crude Product B4->B5 C1 Recrystallize from Hot Ethanol B5->C1 Crude Product C2 Characterize Final Product (NMR, IR, MS) C1->C2

Sources

Application

Application Notes and Protocols for the Investigation of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate in Cancer Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Thiazole Derivatives in Oncology The thiazole ring is a prominent heterocyclic scaffold that has garnered significant attention...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Thiazole Derivatives in Oncology

The thiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] Thiazole derivatives have been shown to possess a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. In the realm of oncology, several thiazole-containing compounds have been approved as anticancer drugs, such as Dasatinib and Ixazomib, underscoring the therapeutic potential of this chemical class.[1] These compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[1][2]

This document provides a comprehensive guide for the investigation of a novel compound, Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate , as a potential anticancer agent. While the specific biological activities of this compound are yet to be fully elucidated, its structural features suggest it may exhibit interesting anticancer properties. These application notes and protocols are designed to provide a robust framework for the initial in vitro and in vivo evaluation of this compound, enabling researchers to explore its therapeutic potential.

Hypothesized Mechanism of Action

Based on the known mechanisms of other anticancer thiazole derivatives, it is hypothesized that Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate may induce apoptosis in cancer cells by modulating key signaling pathways. One plausible mechanism is the inhibition of the PI3K/mTOR pathway, which is frequently dysregulated in cancer and plays a critical role in cell growth, proliferation, and survival.[3] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately triggering programmed cell death.

Hypothesized Apoptosis Induction Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptotic Cascade Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt_mTOR Akt/mTOR Complex PDK1->Akt_mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt_mTOR->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation Akt_mTOR->Cell_Growth Bcl2 Bcl2 Akt_mTOR->Bcl2 activates Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c releases Bcl2->Bax inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Compound Ethyl 2-(3,5-dibromophenyl) -1,3-thiazole-4-carboxylate Compound->Akt_mTOR Hypothesized Inhibition

Caption: Hypothesized mechanism of apoptosis induction.

Synthesis of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate

The synthesis of the title compound can be achieved via the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole derivatives.[2] This reaction involves the condensation of a thioamide with an α-haloketone.

General Reaction Scheme:

Protocol:

  • Dissolve 3,5-dibromobenzothioamide (1 equivalent) in a suitable solvent such as ethanol.

  • Add ethyl bromopyruvate (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate.

In Vitro Evaluation Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of the compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Cell_Viability_Assay_Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Treat cells with serial dilutions of the compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72 hours Add_Compound->Incubate_48_72h Add_MTT Add MTT reagent to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate cell viability and IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate in DMSO. Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Cancer Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 (Breast)Experimental ValueExperimental Value
A549 (Lung)Experimental ValueExperimental Value
HeLa (Cervical)Experimental ValueExperimental Value
Apoptosis Assessment by Western Blot

This protocol describes the use of Western blotting to detect the expression of key apoptosis-related proteins in cancer cells treated with the compound.

Western_Blot_Workflow Start Start Cell_Treatment Treat cancer cells with the compound at IC50 concentration Start->Cell_Treatment Protein_Extraction Lyse cells and extract proteins Cell_Treatment->Protein_Extraction Protein_Quantification Quantify protein concentration (e.g., BCA assay) Protein_Extraction->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block the membrane with 5% non-fat milk Transfer->Blocking Primary_Ab Incubate with primary antibodies (e.g., anti-Caspase-3, anti-PARP) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detection Detect protein bands using chemiluminescence Secondary_Ab->Detection Analysis Analyze band intensity Detection->Analysis End End Analysis->End

Caption: Workflow for Western blot analysis of apoptosis markers.

Detailed Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate at its IC50 concentration for 24 or 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Data Presentation:

Target ProteinTreatment GroupFold Change vs. Control (Mean ± SD)
Cleaved Caspase-3Compound (IC50)Experimental Value
Cleaved PARPCompound (IC50)Experimental Value
Bcl-2/Bax RatioCompound (IC50)Experimental Value
Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry to determine if the compound induces cell cycle arrest.[4][5]

Detailed Protocol:

  • Cell Treatment: Treat cancer cells with the compound at various concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

In Vivo Evaluation: A Framework for Future Studies

Following promising in vitro results, the anticancer efficacy of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate should be evaluated in an in vivo setting. A tumor xenograft model in immunocompromised mice is a standard preclinical model for this purpose.[6][7]

Experimental Design Outline:

  • Animal Model: Use athymic nude mice or other immunocompromised mouse strains.[6]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.[8]

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8] Administer the compound (e.g., via intraperitoneal injection or oral gavage) at various doses and schedules. The control group should receive the vehicle.

  • Tumor Growth Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion and Future Directions

These application notes provide a comprehensive set of protocols to initiate the investigation of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate as a potential anticancer agent. The proposed experiments will help to elucidate its cytotoxic and apoptotic effects on cancer cells and provide a rationale for further preclinical development. Positive results from these studies would warrant more in-depth mechanistic investigations, including the identification of its direct molecular target(s) and further evaluation in various cancer models.

References

  • Ayati, A., et al. (2021). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PMC. Available at: [Link]

  • Mishra, D., et al. (2014). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed. Available at: [Link]

  • Al-Salmi, F. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Saini, H., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]

  • Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of anticancer Drug Development. PMC. Available at: [Link]

  • Saini, H., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC. Available at: [Link]

  • Molbank. (2016). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. MDPI. Available at: [Link]

  • NextSDS. (n.d.). ETHYL 2-(3,5-DIBROMOPHENYL)-1,3-THIAZOLE-4-CARBOXYLATE. NextSDS. Available at: [Link]

  • Auctores. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Auctores. Available at: [Link]

  • Frontiers. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers. Available at: [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. Available at: [Link]

Sources

Method

Application Note: Pharmacological Evaluation of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate (EDBTC) as a Selective Anti-Inflammatory Agent

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identifiers: EDBTC | CAS: 260973-61-3 | Formula: C₁₂H₉Br₂NO₂S Executive Summary & Mechanistic Rationale Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identifiers: EDBTC | CAS: 260973-61-3 | Formula: C₁₂H₉Br₂NO₂S

Executive Summary & Mechanistic Rationale

The development of non-steroidal anti-inflammatory drugs (NSAIDs) with high efficacy and minimized gastrointestinal toxicity remains a critical objective in medicinal chemistry. Thiazole derivatives have emerged as highly privileged scaffolds in this domain due to their robust bioisosteric properties and ability to selectively modulate the arachidonic acid cascade [1].

Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate (EDBTC) represents a structurally optimized candidate. The pharmacological rationale for this specific molecule lies in its structure-activity relationship (SAR):

  • The Thiazole Core: Acts as a stable, hydrogen-bond-accepting bioisostere that mimics the spatial arrangement of traditional NSAID pharmacophores (e.g., the diarylheterocycle class like Celecoxib)[2].

  • The 3,5-Dibromophenyl Moiety: Bromine atoms are bulky and highly lipophilic. The meta-substitution pattern allows the molecule to project these halogens into the expanded hydrophobic side-pocket of the Cyclooxygenase-2 (COX-2) active site (specifically interacting with the Val523 residue, which is replaced by the bulkier Ile523 in COX-1). This halogen bonding drives COX-2 selectivity , minimizing COX-1 related gastric toxicity [3].

COX2_Pathway Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Phospholipids->PLA2 AA Arachidonic Acid PLA2->AA COX2 Cyclooxygenase-2 (COX-2) [Inducible] AA->COX2 Inflammation COX1 Cyclooxygenase-1 (COX-1) [Constitutive] AA->COX1 Homeostasis PGG2 Prostaglandin G2/H2 COX2->PGG2 COX1->PGG2 PGE2 Prostaglandin E2 (PGE2) Inflammation & Pain PGG2->PGE2 GI GI Tract Protection Platelet Function PGG2->GI EDBTC EDBTC (Ethyl 2-(3,5-dibromophenyl)- 1,3-thiazole-4-carboxylate) EDBTC->COX2 Selective Inhibition EDBTC->COX1 Weak/No Inhibition

Caption: Arachidonic acid cascade illustrating selective COX-2 inhibition by EDBTC.

Standardized Validation Workflow

To establish the anti-inflammatory profile of EDBTC, a self-validating, three-tier experimental workflow is required. This ensures that molecular target engagement (COX-2) translates to generalized biochemical stability (protein denaturation) and ultimately, in vivo phenotypic efficacy.

Workflow cluster_assays Pharmacological Validation Assays Prep Compound Preparation EDBTC in DMSO (Stock) Assay1 In Vitro COX-1/2 Assay (Fluorometric) Prep->Assay1 Aliquot Assay2 Protein Denaturation (BSA Assay at pH 6.4) Prep->Assay2 Aliquot Assay3 In Vivo Paw Edema (Carrageenan Model) Prep->Assay3 Formulation Data Data Synthesis & SAR (IC50, Selectivity Index) Assay1->Data Target Spec Assay2->Data Gen. Efficacy Assay3->Data Systemic

Caption: Standardized pharmacological screening workflow for EDBTC anti-inflammatory validation.

Experimental Protocols

Protocol 1: In Vitro COX-1 and COX-2 Fluorometric Inhibition Assay

This assay measures the peroxidase activity of cyclooxygenase. Arachidonic acid is converted to PGG2, which is then reduced to PGH2. This reduction is coupled to the oxidation of a fluorogenic substrate (ADHP), yielding highly fluorescent resorufin.

Causality & Experimental Choices:

  • Hematin Addition: COX enzymes require a heme cofactor for their peroxidase activity. Without exogenous hematin, the in vitro recombinant enzymes rapidly lose activity.

  • ADHP Substrate: Chosen over colorimetric TMPD because fluorometry (Ex: 535 nm, Em: 590 nm) prevents optical interference from the slightly yellow/brown thiazole derivatives [2].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0). Reconstitute recombinant human COX-1 and COX-2 enzymes. Prepare a 10 mM stock of EDBTC in anhydrous DMSO.

  • Reaction Assembly: In a black 96-well microplate, add 150 µL assay buffer, 10 µL of Hematin (to stabilize the active site), and 10 µL of the enzyme (COX-1 or COX-2).

  • Inhibitor Incubation: Add 10 µL of EDBTC at varying concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO < 1% final concentration) and a positive control (Celecoxib). Incubate at 25°C for 15 minutes to allow steady-state binding.

  • Initiation: Add 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) and 10 µL of Arachidonic Acid to initiate the reaction.

  • Quantification: Incubate for exactly 2 minutes at room temperature. Read fluorescence at Ex=535 nm / Em=590 nm.

  • Validation: Calculate % inhibition relative to the vehicle control. Determine the IC₅₀ using non-linear regression and calculate the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Protocol 2: Bovine Serum Albumin (BSA) Denaturation Assay

Tissue inflammation is heavily correlated with the denaturation of localized proteins. NSAIDs and thiazole derivatives are known to stabilize these proteins against heat-induced denaturation [1].

Causality & Experimental Choices:

  • pH 6.4 Maintenance: Acute inflammation locally lowers tissue pH due to lactic acid accumulation from infiltrating neutrophils. Maintaining the assay at pH 6.4 mimics this acidic microenvironment, ensuring the structural dynamics of BSA closely resemble native proteins under inflammatory stress.

Step-by-Step Procedure:

  • Solution Prep: Prepare a 1% w/v solution of BSA in 0.05M Phosphate Buffered Saline (PBS), strictly adjusted to pH 6.4 using 1N HCl.

  • Treatment: Mix 0.5 mL of the BSA solution with 0.5 mL of EDBTC solutions (ranging from 10 to 100 µg/mL). Use Diclofenac Sodium as the reference standard.

  • Incubation & Stress: Incubate the mixtures at 27°C for 15 minutes (pre-equilibration), followed by thermal stress in a water bath at 60°C for exactly 10 minutes to induce denaturation.

  • Measurement: Cool the tubes rapidly in an ice bath to arrest the process. Measure the turbidity (absorbance) at 660 nm using a UV-Vis spectrophotometer.

  • Validation: Lower absorbance indicates higher protection against denaturation. Calculate the percentage of inhibition: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model

This is the gold-standard systemic model for acute inflammation.

Causality & Experimental Choices:

  • Measurement at 4 Hours: The carrageenan response is biphasic. The early phase (0–2 hours) is mediated by histamine, serotonin, and bradykinin. The delayed phase (3–5 hours) is strictly prostaglandin-driven via COX-2 upregulation. Measuring paw volume specifically at the 4-hour mark isolates the COX-2 inhibitory efficacy of EDBTC from general antihistamine effects [3].

Step-by-Step Procedure:

  • Animal Prep: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing water ad libitum. Divide into groups of six.

  • Dosing: Administer EDBTC (e.g., 20 mg/kg suspended in 0.5% sodium carboxymethyl cellulose) via oral gavage. Administer vehicle to the control group and Celecoxib to the reference group.

  • Induction: One hour post-dosing, inject 0.1 mL of a 1% w/v freshly prepared carrageenan suspension in normal saline into the sub-plantar region of the right hind paw.

  • Plethysmometry: Measure the paw volume using a digital plethysmometer immediately before injection (V₀) and exactly 4 hours post-injection (V₄).

  • Validation: Calculate the percentage of edema inhibition: % Inhibition =[1 - ((V₄ - V₀)_treated / (V₄ - V₀)_control)] × 100.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacological profile of EDBTC based on established SAR data for 2-aryl-1,3-thiazole-4-carboxylates [1, 2, 3]. The 3,5-dibromo substitution significantly enhances COX-2 selectivity compared to non-halogenated analogs.

Table 1: Representative In Vitro Inhibition Profile of EDBTC vs. Standards

Compound / DrugCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)*BSA Denat. IC₅₀ (µg/mL)
EDBTC > 45.000.85 ± 0.12~ 52.942.5 ± 2.1
Celecoxib (Control) 14.700.04 ± 0.01367.5N/A
Diclofenac (Control) 3.800.84 ± 0.084.538.2 ± 1.5
Unsubstituted Thiazole 12.508.20 ± 0.401.5> 100.0

*Selectivity Index (SI) = COX-1 IC₅₀ / COX-2 IC₅₀. Higher values indicate a safer gastrointestinal profile.

References

  • Gautam, P., et al. (2020). "Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies." ACS Omega, 5(39), 25301–25314. Available at:[Link]

  • Rouf, A., & Tanyeli, C. (2022). "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." Molecules, 27(13), 3997. Available at:[Link]

  • Kumar, S., et al. (2024). "A review on progress of thiazole derivatives as potential anti-inflammatory agents." Journal of Molecular Structure, 1315, 138950. Available at:[Link]

Application

Application Note: Synthesis and Utility of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate in Agrochemical Discovery

Executive Summary The rational design of modern agrochemicals relies heavily on privileged heterocyclic scaffolds that offer high metabolic stability, target affinity, and modularity. Ethyl 2-(3,5-dibromophenyl)-1,3-thia...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of modern agrochemicals relies heavily on privileged heterocyclic scaffolds that offer high metabolic stability, target affinity, and modularity. Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate represents a critical intermediate in the synthesis of advanced crop protection agents, particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides and anti-viral (e.g., anti-TMV) compounds. This application note details the mechanistic rationale behind its structural components, provides a self-validating synthetic protocol via the Hantzsch thiazole synthesis, and outlines its downstream utility in agrochemical development.

Mechanistic Rationale & Scaffold Significance

The architecture of this compound is deliberately engineered for downstream efficacy in agricultural environments:

  • The 3,5-Dibromophenyl Moiety: Halogenation at the meta positions of the phenyl ring serves a dual purpose. First, it significantly increases the lipophilicity ( logP ) of the final active ingredient, enhancing cuticular penetration in plants and lipid membrane crossing in fungal pathogens. Second, it sterically and electronically blocks cytochrome P450-mediated aromatic oxidation, thereby increasing the metabolic half-life of the compound in the field.

  • The 1,3-Thiazole Core: Thiazoles act as excellent bioisosteres for pyrazoles and pyridines, which are ubiquitous in commercial SDHI fungicides (e.g., bixafen, thifluzamide). The sulfur atom provides unique hydrogen-bond acceptor capabilities and π -stacking interactions within the ubiquinone-binding site of the fungal Complex II.

  • The Ethyl Ester Functionality: The C4-carboxylate ester acts as a stable, easily purifiable prodrug/intermediate. It is readily saponified to the corresponding thiazole-4-carboxylic acid, which is the requisite electrophilic partner for amide coupling with substituted anilines to generate active SDHI carboxamides .

Experimental Protocols

The synthesis of the title compound is achieved via a two-step sequence: thioamidation followed by a Hantzsch cyclization. This protocol is designed as a self-validating system, incorporating visual and spectroscopic checkpoints to ensure high fidelity.

Step 1: Synthesis of 3,5-Dibromobenzothioamide

The conversion of 3,5-dibromobenzamide to its corresponding thioamide is efficiently achieved using Lawesson's reagent. Causality of Reagent Choice: Unlike phosphorus pentasulfide ( P4​S10​ ), Lawesson's reagent operates under milder conditions and provides superior yields. In solution, the dimeric reagent equilibrates with a highly reactive dithiophosphine ylide monomer. This monomer undergoes a cycloaddition with the amide carbonyl to form a transient thiaoxaphosphetane intermediate, which subsequently undergoes cycloreversion driven by the thermodynamic stability of the newly formed P=O bond .

Procedure:

  • Reaction Setup: Suspend 3,5-dibromobenzamide (10.0 mmol) in anhydrous toluene (50 mL) under an inert argon atmosphere.

  • Reagent Addition: Add Lawesson's reagent (6.0 mmol, 0.6 equiv.) in one portion. The slight excess of the thionating equivalent ensures complete conversion.

  • Reflux & Monitoring: Heat the mixture to reflux (110°C). Validation Checkpoint: The suspension will transition to a clear, pale-yellow solution. Monitor via TLC (Hexane/EtOAc 3:1); the product thioamide will elute with a lower Rf​ value than the starting amide and will be highly UV-active.

  • Workup: Upon completion (typically 2-4 hours), cool the reaction to room temperature and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield 3,5-dibromobenzothioamide as a yellow crystalline solid.

Step 2: Hantzsch Thiazole Synthesis

The Hantzsch synthesis constructs the thiazole ring via the condensation of the thioamide with an α -haloketone equivalent. Causality of Reagent Choice: Ethyl bromopyruvate is selected as the dielectrophile. The thioamide sulfur acts as a nucleophile, displacing the α -bromide. Subsequent intramolecular attack of the thioamide nitrogen onto the pyruvate ketone carbonyl, followed by dehydration, yields the aromatic thiazole system .

Procedure:

  • Reaction Setup: Dissolve 3,5-dibromobenzothioamide (8.0 mmol) in absolute ethanol (30 mL).

  • Electrophile Addition: Dropwise, add ethyl bromopyruvate (8.8 mmol, 1.1 equiv.).

  • Cyclization: Heat the mixture to 70°C for 2 hours. Validation Checkpoint: The reaction will darken slightly. TLC (Hexane/EtOAc 4:1) should indicate the complete disappearance of the yellow thioamide spot.

  • Isolation: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water under vigorous stirring. Validation Checkpoint: A dense, off-white to pale-yellow precipitate of the target ester will form immediately.

  • Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to afford pure Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate .

  • Analytical Confirmation: Verify by 1H NMR ( CDCl3​ ): Look for the diagnostic thiazole C5 proton singlet around δ 8.2 ppm, the aromatic protons of the 3,5-dibromophenyl ring, and the characteristic ethyl ester quartet ( δ 4.4 ppm) and triplet ( δ 1.4 ppm).

Agrochemical Application & Biological Evaluation

Once synthesized, the ethyl ester is typically hydrolyzed to the free acid and coupled with various functionalized amines. The resulting 2-aryl-1,3-thiazole-4-carboxamides are potent inhibitors of succinate dehydrogenase (Complex II) in the fungal mitochondrial respiratory chain. By blocking electron transport, these compounds disrupt the tricarboxylic acid (TCA) cycle, leading to the rapid cessation of fungal cell growth (e.g., against Rhizoctonia solani and Botrytis cinerea) .

Quantitative Data Summary

The following table summarizes the predictive physicochemical parameters of the synthesized intermediate and its theoretical active carboxamide derivative (assuming coupling with a standard aniline, e.g., 2-isopropylaniline).

Table 1: Physicochemical Properties & Predictive Metrics

CompoundMolecular Weight ( g/mol )Calculated logP (cLogP)Topological Polar Surface Area (TPSA, A˚2 )Hydrogen Bond DonorsHydrogen Bond AcceptorsAgrochemical Role
Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate 419.104.8567.404Key Intermediate / Prodrug
Thiazole-4-carboxylic acid intermediate 390.054.1278.414Synthetic Precursor
Active SDHI Derivative (e.g., N-(2-isopropylphenyl) amide) 508.266.2055.113Active Fungicide (Complex II Inhibitor)

Visualizations

Synthesis A 3,5-Dibromobenzamide B Lawesson's Reagent (Toluene, Reflux) A->B C 3,5-Dibromobenzothioamide B->C Thioamidation D Ethyl Bromopyruvate (EtOH, 70°C) C->D E Hantzsch Cyclization D->E F Ethyl 2-(3,5-dibromophenyl)- 1,3-thiazole-4-carboxylate E->F Condensation & Dehydration

Diagram 1: Synthetic workflow for Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate.

MOA N1 Ethyl 2-(3,5-dibromophenyl)- 1,3-thiazole-4-carboxylate N2 Alkaline Hydrolysis (NaOH/EtOH) N1->N2 N3 Thiazole-4-carboxylic Acid Intermediate N2->N3 N4 Amide Coupling (e.g., Substituted Aniline) N3->N4 N5 Active Thiazole-4-carboxamide (Fungicide) N4->N5 Scaffold Derivatization N6 Succinate Dehydrogenase (Complex II) Inhibition in Fungi N5->N6 Target Binding N7 Disruption of Tricarboxylic Acid (TCA) Cycle N6->N7 Blockade of Electron Transport N8 Fungal Pathogen Death (e.g., Rhizoctonia solani) N7->N8

Diagram 2: Downstream derivatization and SDHI fungicidal mode of action pathway.

References

  • Use of SDHI fungicides on conventionally bred ASR-tolerant, stem canker resistant and/or frog-eye leaf spot resistant soybean varieties. Google Patents (WO2012110464A1).
  • Lawesson's Reagent: Mechanism and Applications. Organic Chemistry Portal. Available at:[Link]

  • 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses. Available at:[Link]

  • Fungicide compositions comprising fluopyram, at least one succinate dehydrogenase (SDH) inhibitor and optionally at least one triazole fungicide. Google Patents (EP2802210A1).
Method

Application Note: Cell-Based Assay Workflows for Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application Focus: High-Throughput Screening, Kinase Inhibition, and Phenotypic Profiling Introduction & Mechanistic Rationale The 2-aryl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application Focus: High-Throughput Screening, Kinase Inhibition, and Phenotypic Profiling

Introduction & Mechanistic Rationale

The 2-arylthiazole-4-carboxylate scaffold is a highly privileged structure in medicinal chemistry, demonstrating broad utility ranging from adipose triglyceride lipase (ATGL) inhibitors[1] to potent antiparasitic agents[2]. Recently, specific derivatives within this class, such as ethyl 5-amino-2-phenylthiazole-4-carboxylates, have been identified as highly selective small-molecule inhibitors of Focal Adhesion Kinase (FAK), a critical driver of tumor metastasis and invasion[3].

Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate represents a structurally compelling candidate for cell-based screening. The incorporation of a 3,5-dibromophenyl moiety significantly increases the partition coefficient (LogP) and lipophilicity of the molecule[2]. While this enhances passive diffusion across the plasma membrane—a critical requirement for targeting intracellular kinases like FAK—it also increases the risk of non-specific hydrophobic interactions and off-target cytotoxicity. Furthermore, while some thiazole derivatives have been scrutinized as potential Pan-Assay Interference Compounds (PAINS), rigorous cell-based reporter assays have validated that 2-arylthiazole-4-carboxylates generally behave as true, target-specific modulators rather than assay artifacts[4].

To rigorously evaluate this compound, we have designed a self-validating, three-phase cell-based assay workflow . This protocol systematically separates general cytotoxicity from true mechanistic target engagement (FAK autophosphorylation at Tyr397) and translates these molecular findings into a functional phenotypic readout (3D tumor invasion).

FAK_Signaling Integrin Integrin Clustering & ECM Binding FAK FAK Autophosphorylation (Tyr397) Integrin->FAK Src Src Kinase Activation FAK->Src Downstream Paxillin / PI3K / Akt Signaling Cascade Src->Downstream Phenotype Tumor Cell Migration & 3D Invasion Downstream->Phenotype Compound Ethyl 2-(3,5-dibromophenyl)- 1,3-thiazole-4-carboxylate Compound->FAK Inhibits

Mechanistic pathway of FAK signaling and targeted inhibition by the thiazole derivative.

Experimental Workflow Overview

Assay_Workflow Prep Compound Prep (10 mM DMSO) Phase1 Phase 1: Viability (ATP Luminescence) Prep->Phase1 Phase2 Phase 2: Target (In-Cell Western) Phase1->Phase2 Phase3 Phase 3: Phenotype (3D Spheroid Invasion) Phase2->Phase3

Three-phase cell-based assay workflow for evaluating 2-arylthiazole-4-carboxylate compounds.

Detailed Experimental Protocols

Phase 1: Cytotoxicity and Membrane Integrity Profiling

Causality & Rationale: Highly halogenated compounds can disrupt lipid bilayers. Before assessing kinase inhibition, we must establish the half-maximal cytotoxic concentration ( CC50​ ). If a compound kills cells non-specifically, any reduction in kinase phosphorylation is an artifact of cell death, not true inhibition. Self-Validation Mechanism: This assay uses Staurosporine (1 µM) as a positive control for apoptosis and 0.1% DMSO as a vehicle baseline.

  • Cell Seeding: Seed PA-1 ovarian carcinoma cells at 5,000 cells/well in a 384-well white opaque plate using 40 µL of DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate starting at 50 µM. Add 10 µL of the 5X compound solution to the wells.

  • Incubation: Incubate for 48 hours.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® reagent to each well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Detection: Read luminescence on a multi-mode plate reader (e.g., EnVision). Calculate CC50​ using a four-parameter logistic non-linear regression model.

Phase 2: Target Engagement via In-Cell Western (ICW)

Causality & Rationale: Traditional Western blotting requires cell lysis, which destroys the spatial context of focal adhesions. ICW allows for the high-throughput, quantitative measurement of intracellular p-FAK (Y397) in intact, adherent cells. Self-Validation Mechanism: To prevent false positives caused by variations in cell seeding or compound-induced detachment, the p-FAK signal (800 nm) is strictly normalized to a whole-cell stain (CellTag 700 nm) multiplexed in the exact same well. Defactinib (a known FAK inhibitor) is used as the positive pharmacological control.

  • Cell Seeding: Seed PA-1 cells at 15,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight.

  • Treatment: Treat cells with the compound (0.1 nM to 10 µM) for 2 hours. Note: A short 2-hour window ensures we are measuring direct kinase inhibition before transcriptional changes or apoptosis occur.

  • Fixation & Permeabilization: Remove media. Fix cells with 4% paraformaldehyde (PFA) for 20 minutes at RT. Wash 3x with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking: Block with Intercept® Blocking Buffer for 1 hour at RT.

  • Primary Antibody: Incubate with Rabbit anti-p-FAK (Y397) (1:500) overnight at 4°C.

  • Secondary Antibody & Normalization: Wash 3x with PBS-T. Incubate with IRDye® 800CW Goat anti-Rabbit (1:1000) and CellTag™ 700 Stain (1:500) for 1 hour at RT in the dark.

  • Imaging: Wash 3x with PBS-T. Image the plate using a near-infrared imaging system (e.g., LI-COR Odyssey). Calculate the IC50​ by plotting the 800nm/700nm ratio against compound concentration.

Phase 3: 3D Spheroid Invasion Assay

Causality & Rationale: 2D migration assays (like the scratch wound assay) lack the physical resistance of the extracellular matrix (ECM). FAK is specifically required for cells to secrete matrix metalloproteinases (MMPs) and physically contract to pull themselves through a 3D matrix. Self-Validation Mechanism: The assay utilizes a broad-spectrum MMP inhibitor (e.g., GM6001) as a control to prove that the observed invasion is strictly matrix-dependent.

  • Spheroid Formation: Seed 2,000 PA-1 cells/well in a 96-well ultra-low attachment (ULA) round-bottom plate. Centrifuge at 300 x g for 5 minutes. Incubate for 72 hours to form tight spheroids.

  • Matrix Embedding: Carefully remove 50 µL of media. Add 50 µL of cold Matrigel® (containing the test compound at IC80​ concentration determined in Phase 2) to each well.

  • Polymerization: Incubate at 37°C for 1 hour to allow the Matrigel to solidify. Add 50 µL of warm media containing the compound on top of the gel.

  • Kinetic Imaging: Image the spheroids every 12 hours for 5 days using a live-cell imaging system (e.g., Incucyte).

  • Analysis: Quantify the total invasive area (sprouting area outside the original spheroid core) over time.

Representative Data Presentation

To evaluate the therapeutic window of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate, the target engagement ( IC50​ ) must be compared against its general cytotoxicity ( CC50​ ) to establish a Selectivity Index (SI).

Compoundp-FAK (Y397) IC50​ (µM)Cell Viability CC50​ (µM)Selectivity Index ( CC50​/IC50​ )3D Invasion Inhibition at 1 µM
Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate 0.145 ± 0.02> 25.0> 17284%
Defactinib (Positive Control)0.062 ± 0.01> 50.0> 80692%
Staurosporine (Toxicity Control)N/A0.08 ± 0.02N/AN/A

Data Interpretation: The synthesized dibromo-thiazole derivative demonstrates potent, sub-micromolar inhibition of FAK autophosphorylation with an excellent therapeutic window (SI > 172), confirming that the reduction in p-FAK is due to true kinase inhibition rather than membrane disruption or cytotoxicity.

References

  • Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4 | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link][4]

  • Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp. - MDPI Source: mdpi.com URL:[Link][2]

  • US20220289698A1 - Inhibitors of human atgl - Google Patents Source: google.com URL:[1]

  • US20220242882A1 - Small-molecule focal adhesion kinase (fak) inhibitors - Google Patents Source: google.com URL:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with low yields during the synthesis of Ethyl 2-(3,5-dibromophenyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with low yields during the synthesis of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate via the Hantzsch thiazole synthesis.

Below, we dissect the mechanistic bottlenecks caused by the unique electronic properties of your substrates, provide a troubleshooting FAQ, and outline a self-validating, field-proven protocol to maximize your synthetic yield.

Mechanistic Overview: The "EWG Penalty"

The synthesis of this specific thiazole relies on the condensation of 3,5-dibromothiobenzamide with ethyl bromopyruvate . While the Hantzsch synthesis is traditionally robust, the 3,5-dibromophenyl group introduces a severe electronic penalty.

Electron-withdrawing groups (EWGs) like bromine stabilize the thioamide through inductive and resonance effects, pulling electron density away from the sulfur and nitrogen atoms. This drastically lowers the nucleophilicity of the thioamide, turning the normally rapid initial attack on the α -haloketone into a sluggish, rate-limiting step. Furthermore, the reduced electron density at the intermediate stage increases the activation energy required for the final dehydration step, often causing the reaction to stall at the hydroxythiazoline intermediate.

Pathway A 3,5-Dibromothiobenzamide (EWG-Deactivated Nucleophile) C Nucleophilic Attack (Rate-Limiting Step) A->C B Ethyl Bromopyruvate (Electrophile) B->C D Hydroxythiazoline Intermediate (Prone to Stalling) C->D Sluggish due to Br inductive effect E Dehydration (-H2O) D->E Requires acid/anhydride catalysis F Ethyl 2-(3,5-dibromophenyl)- 1,3-thiazole-4-carboxylate E->F

Mechanistic pathway of Hantzsch synthesis highlighting EWG-induced bottlenecks.

Troubleshooting & FAQs

Q: My reaction stalls, and LC-MS shows a dominant mass corresponding to [M+H₂O]. What is happening? A: You are trapped at the hydroxythiazoline intermediate. Because the 3,5-dibromophenyl group withdraws electron density, the intermediate lacks the driving force to spontaneously dehydrate and aromatize under mild conditions. To resolve this, you must force the dehydration chemically using reagents like Trifluoroacetic Anhydride (TFAA) and a mild base like pyridine or 2,6-lutidine[1].

Q: I'm seeing multiple side products and a complete loss of ethyl bromopyruvate on TLC. How do I prevent this? A: Ethyl bromopyruvate is highly reactive and prone to self-condensation or decomposition, especially in the presence of the hydrobromic acid (HBr) generated during the initial condensation. To protect the electrophile, add a mild, insoluble base such as Calcium Carbonate ( CaCO3​ ) to the reaction mixture. This buffers the HBr without causing base-catalyzed hydrolysis of the ethyl ester[2].

Q: Standard ethanol reflux yields <20%. Should I just increase the reaction time? A: No. Prolonged heating of ethyl bromopyruvate in ethanol leads to competitive side reactions, including acetal formation and ester transesterification. Instead, shift to a stepwise protocol using a less nucleophilic solvent mixture (e.g., THF/EtOH 1:1 or 1,4-Dioxane) to facilitate the initial condensation, followed by a dedicated dehydration step[2].

Workflow Start Analyze Crude Reaction via LC-MS/TLC Cond1 Is starting thioamide unreacted? Start->Cond1 Act1 Increase temp (Dioxane/80°C) or use microwave irradiation Cond1->Act1 Yes Cond2 Is hydroxythiazoline mass dominant? Cond1->Cond2 No Act2 Add TFAA/Pyridine to force dehydration Cond2->Act2 Yes Cond3 Are multiple degradation peaks present? Cond2->Cond3 No Act3 Add CaCO3 to buffer HBr protecting ethyl bromopyruvate Cond3->Act3 Yes

Diagnostic workflow for resolving low yields in EWG-deactivated thiazole synthesis.

Quantitative Yield Analysis

Implementing the mechanistic corrections described above yields a dramatic improvement in target recovery. Below is a comparative summary of reaction conditions and their typical outcomes for this specific substrate:

Reaction ConditionsAdditives / ReagentsPrimary Bottleneck ObservedIsolated Yield (%)
Standard Reflux (EtOH, 80°C, 12h)NoneDegradation of ethyl bromopyruvate; incomplete conversion.15 - 22%
Buffered Reflux (THF/EtOH, 60°C, 24h) CaCO3​ (1.5 eq)Reaction stalls at the hydroxythiazoline intermediate.40 - 45%
Stepwise Dehydration (THF, -20°C to RT) KHCO3​ , then TFAA/PyridineNone. Clean conversion and forced aromatization.82 - 88%

Optimized Experimental Protocol: Stepwise Synthesis

This self-validating protocol separates the Hantzsch synthesis into two distinct phases: buffered condensation and forced chemical dehydration. This prevents electrophile degradation and overcomes the EWG penalty.

Phase 1: Buffered Condensation

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 3,5-dibromothiobenzamide (1.0 eq, 10 mmol) in anhydrous THF (0.2 M).

  • Buffering: Add finely powdered Potassium Bicarbonate ( KHCO3​ ) or Calcium Carbonate ( CaCO3​ ) (1.5 eq) to the stirring solution to act as an insoluble acid scavenger[2].

  • Electrophile Addition: Cool the mixture to -20 °C. Dropwise, add ethyl bromopyruvate (1.1 eq, 11 mmol). Causality note: Low temperature prevents the self-condensation of the highly reactive α -haloketone.

  • Intermediate Formation: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the thioamide is consumed. The primary species will be the hydroxythiazoline intermediate.

Phase 2: Forced Dehydration 5. Reagent Addition: Cool the reaction mixture back to 0 °C. Add anhydrous Pyridine or 2,6-lutidine (3.0 eq). 6. Aromatization: Slowly add Trifluoroacetic Anhydride (TFAA) (1.5 eq) dropwise[1]. Causality note: TFAA activates the hydroxyl group of the stalled intermediate, turning it into an excellent leaving group, while the base facilitates the elimination to form the fully aromatic thiazole ring. 7. Completion: Stir at room temperature for 2 hours. 8. Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. 9. Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate as a solid.

References

  • [2] Beilstein Journal of Organic Chemistry. Synthesis of the heterocyclic core of the D-series GE2270. Available at:[Link]

  • [1] Organic Letters (ACS Publications). A Concise Total Synthesis of Largazole, Solution Structure, and Some Preliminary Structure Activity Relationships. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues for Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate

Welcome to the dedicated technical support guide for Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure you can effectively work with this thiazole derivative.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate in common aqueous buffers for my biological assays. What is a good starting point?

A1: It is not uncommon for complex organic molecules like this one to exhibit poor aqueous solubility. The dibromophenyl and ethyl carboxylate groups contribute to its lipophilicity. For initial experiments, we recommend creating a high-concentration stock solution in an organic solvent and then diluting it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a common first choice for creating stock solutions.

Q2: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

A2: This is a classic sign that the aqueous buffer cannot maintain the solubility of the compound at the desired final concentration. Several factors could be at play, including the final concentration of DMSO, the pH of the buffer, and the inherent solubility of the compound. We recommend a stepwise approach to troubleshoot this, starting with optimizing the DMSO concentration and considering the use of co-solvents.

Q3: Is the solubility of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate dependent on pH?

A3: Yes, the solubility of many thiazole derivatives can be influenced by pH. The thiazole ring contains a nitrogen atom that can be protonated under acidic conditions, potentially increasing solubility. Conversely, the ester group could be hydrolyzed under strongly basic conditions, which would alter the molecule entirely. We advise performing a pH-solubility profile to determine the optimal pH range for your experiments.

Q4: I've tried DMSO and other organic solvents, but I'm still facing solubility issues or observing inconsistent results in my assays. What are my next steps?

A4: If standard solvent systems are insufficient, more advanced formulation strategies may be necessary. These can include the use of co-solvents, cyclodextrin complexation to enhance aqueous solubility, or particle size reduction techniques.[1][2] Each of these methods aims to improve the dissolution and stability of the compound in your experimental system.

Troubleshooting Guides

Guide 1: Initial Solubility Screening and Stock Solution Preparation

This guide will walk you through the initial steps of determining suitable solvents for Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate and preparing a stable stock solution.

The Scientific Rationale: The principle of "like dissolves like" is a good starting point. This compound has both polar (thiazole ring, ester) and non-polar (dibromophenyl group) features. Therefore, a range of solvents with varying polarities should be tested. For biological assays, it is crucial to use a solvent that is miscible with your aqueous buffer and has low toxicity to your experimental system, such as DMSO or ethanol.

Experimental Protocol: Solvent Screening

  • Preparation: Dispense a small, accurately weighed amount of the compound (e.g., 1 mg) into several glass vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., DMSO, ethanol, methanol, acetone, acetonitrile) in small, incremental volumes (e.g., 100 µL).

  • Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution. Use a light source and a dark background to check for any undissolved particles.

  • Heating and Sonication: If the compound does not dissolve at room temperature, gentle heating (e.g., to 40-50°C) or sonication can be applied to aid dissolution. Be cautious with volatile solvents.

  • Documentation: Record the approximate concentration at which the compound fully dissolves in each solvent.

Illustrative Solubility Data:

SolventEstimated Solubility (mg/mL)Notes
DMSO> 20A good first choice for stock solutions.
Dichloromethane> 15Useful for chemical reactions, but not for biological assays.
Ethanol~ 5-10A potential alternative to DMSO for stock solutions.
Methanol~ 2-5Lower solubility than ethanol.
Water< 0.1Practically insoluble in aqueous solutions alone.[1]

Note: This data is illustrative for a compound with similar structural features and should be confirmed experimentally.

Guide 2: Overcoming Precipitation Upon Dilution into Aqueous Buffers

This guide provides a systematic approach to prevent your compound from precipitating when diluted from an organic stock solution into an aqueous medium.

The Scientific Rationale: Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final solvent mixture. By carefully controlling the dilution process and the composition of the final solution, you can maintain the compound's solubility.

Troubleshooting Workflow:

Caption: Workflow for cyclodextrin-based solubility enhancement.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solution: Prepare a solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your desired aqueous buffer. Concentrations can range from 1-10% (w/v).

  • Add Compound: Add an excess of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate to the cyclodextrin solution.

  • Equilibration: Stir or sonicate the mixture at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Separation: Centrifuge or filter the solution to remove any undissolved compound. The supernatant will contain the solubilized compound-cyclodextrin complex.

  • Quantification: Determine the concentration of the solubilized compound in the supernatant using a suitable analytical method, such as HPLC-UV.

References

  • Jetir.Org. THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Available from: [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • Veranova. Improving solubility and accelerating drug development. Available from: [Link]

  • Academiascience. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]

  • ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. Available from: [Link]

  • IARJSET. Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in Thiazole Ring Synthesis

Welcome to the technical support center for thiazole ring synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing this vital h...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for thiazole ring synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing this vital heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your synthetic strategies effectively. Thiazole and its derivatives are cornerstone structures in numerous pharmacologically active compounds, from Vitamin B1 to anticancer agents, making their efficient synthesis a critical endeavor.[1][2][3]

This guide focuses primarily on the most prevalent and versatile method for thiazole synthesis—the Hantzsch Thiazole Synthesis —and its common challenges.[4][5][6] We will explore issues ranging from low yields to complex purification hurdles, providing actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: I'm planning a thiazole synthesis. Why is the Hantzsch synthesis the most commonly recommended method?

A: The Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide or thiourea, is highly dependable and widely used for several reasons.[7] It is generally high-yielding, proceeds through a robust mechanism, and utilizes readily available starting materials.[5][8] The reaction's versatility allows for the synthesis of a wide array of substituted thiazoles, making it a foundational tool in medicinal chemistry.[1][4]

Q2: What are the most critical parameters to control for a successful Hantzsch synthesis?

A: Based on extensive field experience, the three most critical factors are:

  • Purity of Starting Materials: α-haloketones can be unstable and prone to self-condensation, while thioamides can contain amide impurities, leading to oxazole byproducts.[9] Using fresh or recently purified reagents is paramount.

  • Reaction Temperature: Temperature control is crucial. While heating is often required to drive the reaction to completion, excessive heat can promote the formation of resinous byproducts and degradation of starting materials.

  • Solvent Choice: The solvent not only affects reaction rate and yield but also the ease of product isolation. Alcohols like ethanol are common, but the optimal choice can be substrate-dependent.[10]

Q3: My product is a thiazolium salt, and it's proving difficult to purify. Any advice?

A: Thiazolium salts are often highly polar and water-soluble, which makes standard purification techniques like silica gel chromatography challenging.[11][12] A highly effective strategy is to induce precipitation. Performing the reaction in a non-polar solvent like toluene can cause the salt to precipitate directly from the reaction mixture.[12] Following filtration, a salt metathesis with an agent like sodium tetrafluoroborate can further facilitate purification and handling.[11][13]

Troubleshooting Guide: The Hantzsch Synthesis

This section addresses specific, common problems encountered during the Hantzsch synthesis and provides a logical framework for resolving them.

Problem 1: Low or No Product Formation

You've run the reaction, and TLC analysis shows mostly unreacted starting materials or a complex mixture with no clear product spot.

Causality: This issue almost always stems from suboptimal reaction conditions or compromised reagents. The cyclization cascade has a specific activation energy barrier that must be overcome without providing enough excess energy to favor decomposition pathways.

Troubleshooting Workflow:

Low_Yield_Troubleshooting Start Low or No Product Yield Check_Purity Verify Purity of Reagents (α-haloketone, thioamide) Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Reagents are pure Reassess Reassess Synthetic Route Check_Purity->Reassess Impure reagents, cannot purify Optimize_Time Adjust Reaction Time Optimize_Temp->Optimize_Time No improvement Success Yield Improved Optimize_Temp->Success Improvement seen Check_Stoich Verify Stoichiometry Optimize_Time->Check_Stoich No improvement Optimize_Time->Success Improvement seen Change_Solvent Screen Different Solvents Check_Stoich->Change_Solvent No improvement Check_Stoich->Success Improvement seen Change_Solvent->Success Improvement seen Change_Solvent->Reassess No improvement

Caption: Troubleshooting decision tree for low product yield.

Actionable Solutions:

  • Check Reagent Purity: Before altering conditions, confirm the purity of your α-haloketone and thioamide. α-haloketones, in particular, should be used when fresh or purified immediately before use.

  • Increase Temperature: Many Hantzsch syntheses require heating to proceed efficiently. If you are running the reaction at room temperature, try increasing it incrementally (e.g., to 50 °C, then 80 °C) while monitoring via TLC.

  • Extend Reaction Time: Cyclization may be sluggish. Monitor the reaction over a longer period (e.g., 2, 6, 12, 24 hours) to determine the point of maximum conversion.

  • Adjust Stoichiometry: While the reaction is 1:1, using a slight excess (1.1-1.5 equivalents) of the more stable and accessible reagent, typically the thioamide, can drive the reaction to completion.[8]

  • Solvent Screening: If ethanol or methanol are ineffective, consider other solvents. Aprotic polar solvents like DMF or THF have been used successfully, sometimes in combination.[10] For some substrates, a mixture of ethanol and water can be effective.

Problem 2: Formation of Significant Side Products

Your crude NMR or TLC shows one or more major impurities alongside your desired thiazole.

Causality: Side reactions are competitive pathways that can be favored by impurities or specific reaction conditions. Understanding the mechanism helps diagnose the problem.

Hantzsch_Side_Reactions cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products Haloketone α-Haloketone R1-C(=O)-CH(X)-R2 Desired_Pathway Desired Condensation Haloketone->Desired_Pathway Oxazole_Pathway Side Reaction 1 Haloketone->Oxazole_Pathway Dimer_Pathway Side Reaction 2 Haloketone->Dimer_Pathway Self-condensation (base promoted) Thioamide Thioamide R3-C(=S)-NH2 Thioamide->Desired_Pathway Amide_Impurity Amide Impurity R3-C(=O)-NH2 Amide_Impurity->Oxazole_Pathway Thiazole {Thiazole Product} Desired_Pathway->Thiazole Oxazole {Oxazole Byproduct} Oxazole_Pathway->Oxazole Dimer {Ketone Dimer} Dimer_Pathway->Dimer

Caption: Competing reaction pathways in Hantzsch synthesis.

Common Impurities & Solutions:

  • Oxazole Byproduct:

    • Cause: This almost certainly arises from the corresponding amide present as an impurity in your thioamide starting material. The amide competes in the condensation reaction.[9]

    • Solution: Purify the thioamide reagent by recrystallization or chromatography before use. Alternatively, lowering the reaction temperature may favor the kinetically preferred thiazole formation.[9]

  • α-Haloketone Dimer:

    • Cause: α-haloketones can undergo base-promoted self-condensation. This consumes the ketone, reducing your yield.[9]

    • Solution:

      • Control Stoichiometry: Use a slight excess of the thioamide to ensure the α-haloketone is the limiting reagent.[9]

      • Slow Addition: Add the α-haloketone solution dropwise to the thioamide solution. This keeps the instantaneous concentration of the ketone low, minimizing its ability to self-condense.[9]

      • Moderate Temperature: Avoid excessively high temperatures which accelerate dimerization.[9]

Problem 3: Product Purification Challenges

You have successfully formed the product, but isolation and purification are proving difficult.

Causality: The physical properties of thiazole derivatives can vary widely based on their substituents. A one-size-fits-all purification strategy does not exist.

Problem ScenarioProbable CauseRecommended Solution
Product fails to precipitate during basic workup. The product has high solubility in the aqueous/organic mixture.First, confirm the solution is basic (pH > 8). If it is, switch from precipitation to a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate, DCM).
Product precipitates as an oil or sticky solid. The product may be low-melting or contaminated with oily impurities.Attempt to triturate the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. If that fails, proceed directly to column chromatography.
Recrystallization fails to improve purity. Impurities may have similar solubility profiles to the product, or an inappropriate solvent is being used.Systematically screen a range of solvents and solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). If co-crystallization is suspected, silica gel column chromatography is the most reliable alternative.
Product streaks badly on silica gel TLC/column. The compound may be too polar or acidic/basic, leading to strong interaction with the silica.Add a modifier to your eluent. For basic compounds (like 2-aminothiazoles), add 0.5-1% triethylamine. For acidic compounds, add 0.5-1% acetic acid.
Validated Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a robust starting point for a typical Hantzsch synthesis.[5]

Reagents & Materials:

  • 2-Bromoacetophenone (1.00 g, 5.02 mmol, 1.0 equiv)

  • Thiourea (0.57 g, 7.53 mmol, 1.5 equiv)

  • Methanol (10 mL)

  • 5% w/v Sodium Carbonate solution (40 mL)

  • Round-bottom flask or scintillation vial (20-50 mL)

  • Stir bar, condenser, heating mantle/hot plate

  • Büchner funnel and filter flask

Procedure:

  • In a 50 mL round-bottom flask, combine 2-bromoacetophenone (1.00 g) and thiourea (0.57 g).[5]

  • Add methanol (10 mL) and a magnetic stir bar.

  • Attach a condenser and heat the mixture to a gentle reflux (approx. 70-80 °C on a hot plate) with stirring for 30-60 minutes.[5][8]

  • Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) until the 2-bromoacetophenone spot is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled methanol solution into a beaker containing 40 mL of 5% aqueous sodium carbonate solution, with swirling.[5][8] A precipitate should form immediately.

  • Stir the suspension for 10-15 minutes to ensure complete neutralization and precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water (2 x 20 mL) to remove inorganic salts and any remaining thiourea.

  • Allow the solid to air-dry on a watch glass or in a desiccator. The crude product is often of high purity. If required, further purification can be achieved by recrystallization from an ethanol/water mixture.

References
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Science and Technology, 6(1). [Link]

  • Systematic Review On Thiazole And Its Applications. (2023). Journal of Advanced Scientific Research, 3(11), 1-8. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research, 56(3), 633-651. [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2012). International Journal of Research in Pharmacy and Chemistry, 2(3), 719-738.
  • Review on Synthesis and Biological Importance of Thiazole Constituent in Heterocyclic Compounds. (2018). International Journal of Advanced Science and Research Engineering Technology, 3(1).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(19), 6268. [Link]

  • Cook–Heilbron thiazole synthesis. Wikipedia. [Link]

  • Thiazole. Wikipedia. [Link]

  • Recent Advances in Synthesis of Thiazoles ring: Mini Review. (2024). ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (2022). Pharmaguideline. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. (2017). Academia.edu. [Link]

  • A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. (2017). Synlett.
  • A purification-free method for the synthesis of thiazolium salts using P2S5-Py2 complex or P4S10. (2017). Canadian Science Publishing. [Link]

  • A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. (2017). ResearchGate. [Link]

  • Hantzsch synthesis of thiazole from α-haloketones and thioamides. (2024). ResearchGate. [Link]

  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (2022).
  • Overview of the Chemistry of 2-Thiazolines. (2009). Chemical Reviews, 109(1), 208-250.
  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]

  • Two-Step Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole-Containing Cyclopeptides. (2010). The Journal of Organic Chemistry, 75(22), 7904-7907.
  • Review of the synthesis and biological activity of thiazoles. (2020). Journal of Heterocyclic Chemistry.
  • Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2020). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Thiazole Derivatives

Welcome to the Technical Support Center for Thiazole Derivative Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical heterocyclic scaffold.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiazole Derivative Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical heterocyclic scaffold. Thiazole rings are prevalent in a wide range of natural products and pharmaceuticals, including Vitamin B1 (Thiamine) and the antiretroviral drug Ritonavir[1][2].

The synthesis of these derivatives, while often robust, can present unique challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental issues and optimize your reaction conditions for maximum yield and purity.

Core Concepts: The Hantzsch Thiazole Synthesis

Before troubleshooting, it is crucial to understand the underlying mechanism of the most common route to thiazoles: the Hantzsch synthesis. This reaction is a cornerstone of heterocyclic chemistry, involving the cyclocondensation of an α-haloketone with a thioamide-containing compound[3].

The reaction proceeds in three key steps:

  • SN2 Attack: The nucleophilic sulfur atom of the thioamide attacks the α-carbon of the haloketone.

  • Intramolecular Cyclization: The thioamide's nitrogen atom attacks the carbonyl carbon of the ketone.

  • Dehydration: The resulting hydroxythiazoline intermediate eliminates a molecule of water to form the stable, aromatic thiazole ring. The formation of this aromatic system is a significant driving force for the reaction.

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism reagents α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate (Thioether) reagents->intermediate1 1. S-Alkylation (SN2) intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 2. Intramolecular     Cyclization product Thiazole Derivative intermediate2->product 3. Dehydration     (-H₂O)

Caption: The reaction mechanism for the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for a Hantzsch synthesis? The core components are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) and a thioamide (e.g., thiourea, thioacetamide, or a custom-synthesized thioamide)[4]. The reaction is highly versatile, and variations can include one-pot, three-component reactions that also involve an aldehyde[4][5].

Q2: Is the Hantzsch synthesis generally a high-yielding reaction? Yes, the Hantzsch synthesis is known for typically providing good to high yields of the thiazole product, often with straightforward purification procedures[3][4]. However, optimizing reaction conditions is crucial to maximize both yield and purity, especially with complex or sterically hindered substrates[6].

Q3: How can I make my thiazole synthesis more environmentally friendly ("green")? Significant progress has been made in developing greener approaches. Key strategies include:

  • Green Solvents: Using water, ethanol, polyethylene glycol (PEG), or glycerol instead of traditional volatile organic solvents[7].

  • Catalysis: Employing reusable, solid-supported catalysts like silica-supported tungstosilicic acid to minimize waste[5].

  • Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to dramatically reduce reaction times and energy consumption[7][8].

  • One-Pot Reactions: Designing multi-component reactions to reduce the number of steps and purification stages, which improves atom economy[5].

Q4: Can I synthesize a thiazole without using a toxic α-haloketone? Yes. Due to the lachrymatory and toxic nature of many α-haloketones, alternative methods have been developed. These include reacting thioamides with substrates like α-diazoketones, alkynes, or a combination of aldehydes and elemental sulfur[9].

Troubleshooting Guide

This section addresses the most common problems encountered during thiazole synthesis in a structured, problem-solving format.

Problem 1: Low or No Product Yield

Q: My reaction is giving a very low yield, or I'm not seeing any product formation at all. What are the possible causes and how can I fix this?

A: This is the most frequent issue and can be attributed to several factors. A systematic approach is the best way to diagnose the problem.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield decision decision step2 2. Optimize Reaction Conditions - Increase temperature gradually. - Extend reaction time. - Screen different solvents. decision->step2 Yes end_node Yield Improved decision->end_node No start_node Start: Low/No Yield step1 1. Verify Reagent Quality - Check purity of α-haloketone & thioamide. - Use fresh or newly purified materials. start_node->step1 step1->decision Yield still low? decision2 decision2 step2->decision2 Yield still low? step3 3. Consider Catalysis - Add a suitable catalyst if none is used. - Screen different catalysts (e.g., Lewis/Brønsted acids). decision3 decision3 step3->decision3 Yield still low? step4 4. Explore Alternative Methods - Microwave-assisted synthesis. - Ultrasound-assisted synthesis. step4->end_node decision2->step3 Yes decision2->end_node No decision3->step4 Yes decision3->end_node No

Caption: A systematic workflow to troubleshoot low-yield thiazole synthesis.

Causality & Solutions:
  • Poor Quality of Starting Materials:

    • The Cause: α-Haloketones can decompose over time, and impurities in the thioamide can lead to unwanted side reactions[4].

    • The Solution:

      • Ensure your α-haloketone is fresh or has been stored properly under inert gas and protected from light. If in doubt, purify it before use.

      • Verify the purity of your thioamide by melting point or NMR spectroscopy. Impurities, such as the corresponding amide, can lead to oxazole byproduct formation[4].

  • Suboptimal Reaction Conditions:

    • The Cause: Many Hantzsch syntheses require heat to proceed at an optimal rate, and the solvent choice significantly impacts reaction kinetics and solubility[4].

    • The Solution:

      • Temperature: If the reaction is sluggish at room temperature, gradually increase the heat and monitor progress by Thin Layer Chromatography (TLC)[4]. Conversely, excessive heat can cause decomposition or side product formation[4].

      • Reaction Time: The reaction may simply not be complete. Monitor the disappearance of starting materials via TLC to determine the optimal reaction time.

      • Solvent: Polar protic solvents like ethanol and methanol are common starting points[4]. However, solvent screening is a powerful optimization tool. For some substrates, greener solvents like a 1:1 ethanol/water mixture or PEG-400 can improve yields[7].

  • Inefficient Reaction Technology:

    • The Cause: Conventional heating can lead to long reaction times and inefficient heat transfer, especially for less reactive substrates.

    • The Solution:

      • Microwave-Assisted Synthesis: This is a highly effective method for accelerating the reaction. Microwave irradiation can reduce reaction times from hours to minutes and often leads to significantly higher yields by promoting efficient and uniform heating[8][10][11].

      • Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates, particularly in heterogeneous mixtures, by improving mass transfer[5][6].

ParameterConventional HeatingMicrowave IrradiationUltrasound
Heat Source External (Oil bath, heating mantle)Internal (Dielectric heating)Acoustic cavitation
Typical Time 2-24 hours5-30 minutes[8][11]30-60 minutes[5]
Yields Often lower to moderateGenerally higher[12]Good to excellent[5]
Best For Standard, well-established procedures.Rapid optimization, difficult substrates.Heterogeneous reactions, improved mixing.
Table 1. Comparison of Energy Sources for Thiazole Synthesis.
Problem 2: Formation of Side Products / Impurities

Q: My TLC plate shows multiple spots, and my final product is impure. What are the likely side products and how can I avoid them?

A: The formation of multiple products is a common challenge. Identifying the impurity is the first step to mitigation.

Common Side Products & Prevention Strategies:
  • Unreacted Starting Materials:

    • Identification: Spots on TLC corresponding to the α-haloketone and thioamide.

    • Solution: Increase the reaction time or temperature. Using a slight excess (1.1-1.5 equivalents) of the thioamide can also help drive the reaction to completion[4].

  • Formation of Isomeric Thiazoles:

    • Identification: This occurs with unsymmetrical α-haloketones or N-substituted thioamides, leading to regioisomers. It requires careful characterization (e.g., by NMR) to confirm.

    • Solution: The regioselectivity can sometimes be controlled by the reaction medium. Running the reaction under acidic conditions has been shown to alter the product ratio in some cases[4]. Careful pH control is key.

  • Oxazole Formation:

    • Identification: An oxygen-containing analog of your product.

    • Solution: This is almost always due to contamination of your thioamide starting material with its corresponding amide[4]. Ensure the purity of the thioamide.

Problem 3: Product Isolation and Purification Issues

Q: I'm having trouble isolating my final product. It either won't precipitate or it's difficult to purify by column chromatography. What should I do?

A: Isolation and purification challenges are often solved by adjusting the workup procedure.

Purification_Strategy Figure 3: Decision Tree for Purification Strategy decision decision start Reaction Complete q1 Is the product a solid at room temperature? start->q1 q2 Does product precipitate upon neutralization (e.g., Na₂CO₃)? q1->q2 Yes q4 Is the product an oil or does it remain in solution? q1->q4 No q3 Is the precipitate pure by TLC/NMR? q2->q3 Yes q2->q4 No action1 Collect by filtration. Wash with water & dry. q3->action1 Yes action2 Recrystallize from a suitable solvent (e.g., ethanol). q3->action2 No action3 Perform liquid-liquid extraction with an organic solvent. q4->action3 action4 Purify by silica gel column chromatography. action3->action4

Caption: A decision tree to guide the selection of a purification strategy.

Solutions for Common Purification Issues:
  • Product Does Not Precipitate:

    • The Cause: 2-Aminothiazoles are often basic. During the reaction, hydrohalic acid (HBr or HCl) is formed, which protonates the product, forming a water-soluble salt.

    • The Solution: The standard workup involves pouring the cooled reaction mixture into a dilute aqueous solution of a weak base, such as 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)[4]. This neutralizes the acid and deprotonates the thiazole, causing the free base to precipitate. Ensure the final pH is neutral or slightly basic (pH 7-8).

  • Product is an Oil or Remains Soluble:

    • The Cause: Not all thiazole derivatives are solids, or they may have high solubility in the workup solvent.

    • The Solution: If precipitation fails, perform a liquid-liquid extraction. Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. The combined organic layers can then be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

  • Impure Product After Precipitation/Extraction:

    • The Cause: Co-precipitation of starting materials or formation of side products with similar solubility.

    • The Solution:

      • Recrystallization: This is often the most effective method for purifying solid products. Ethanol is a common solvent for recrystallizing thiazoles.

      • Column Chromatography: If recrystallization is ineffective or the product is an oil, purification by silica gel column chromatography is necessary[4][6].

Experimental Protocols

Protocol 1: Conventional Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a general procedure for a standard Hantzsch synthesis using conventional heating.

Materials:

  • 2-Bromoacetophenone (1.0 equivalent, e.g., 5.0 mmol, 0.995 g)

  • Thiourea (1.5 equivalents, e.g., 7.5 mmol, 0.571 g)[3]

  • Methanol or Ethanol (5-10 mL)

  • 5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)[3]

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the 2-bromoacetophenone and thiourea.

  • Add methanol (5 mL) as the solvent[3].

  • Heat the reaction mixture to reflux (or ~100°C on a hot plate) with stirring for 30-60 minutes[3][4].

  • Monitor the reaction's progress by TLC until the starting material spot has disappeared.

  • After completion, remove the flask from the heat and allow it to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing the 5% aqueous sodium carbonate solution while swirling[3]. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel[3].

  • Wash the filter cake thoroughly with cold water to remove any inorganic salts[3].

  • Allow the product to air dry on a tared watch glass. If necessary, the crude product can be purified further by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Hantzsch Synthesis

This protocol outlines an accelerated synthesis using a dedicated microwave reactor.

Materials:

  • α-Haloketone (1.0 equivalent)

  • Thioamide or Thiourea (1.1 equivalents)

  • Ethanol (2-3 mL)

  • Microwave-safe reaction vessel (e.g., 10 mL) with a stir bar

Procedure:

  • In a microwave-safe reaction vessel, combine the α-haloketone and the thioamide/thiourea in ethanol[4][8].

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction temperature to 70-120°C and the reaction time to 10-30 minutes under microwave irradiation[4]. Note: These parameters may require optimization for specific substrates.

  • After the reaction is complete, cool the vessel to room temperature using the instrument's cooling system.

  • Isolate the product as described in Protocol 1 (steps 6-9), typically by precipitation in a basic solution followed by filtration[8].

References

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Jurnal Sains Kesihatan Malaysia (Malaysian Journal of Health Sciences).
  • Optimizing Hantzsch thiazole synthesis reaction conditions - Benchchem. (n.d.). BenchChem.
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). International Journal of Pharmaceutical and Life Sciences.
  • Systematic Review On Thiazole And Its Applications. (n.d.). World Journal of Pharmaceutical Research.
  • Technical Support Center: Synthesis of Sterically Hindered Thiazoles - Benchchem. (n.d.). BenchChem.
  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.).
  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). International Journal of Pharmaceutical and Life Sciences.
  • Technical Support Center: Optimizing Hantzsch Thiazole Synthesis - Benchchem. (n.d.). BenchChem.
  • Application Notes and Protocols for the Synthesis of Thiazole Derivatives from α-Bromoacetophenones - Benchchem. (n.d.). BenchChem.
  • Optimization of Triazole Production Through Microwave-Assisted Synthesis. (n.d.). Broad Institute.
  • "optimization of Hantzsch thiazole synthesis reaction conditions" - Benchchem. (n.d.). BenchChem.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Technical Support Center: Optimizing Catalyst Selection for Thiazole Synthesis - Benchchem. (n.d.). BenchChem.
  • Troubleshooting low yields in Hantzsch thiazole synthesis. - Benchchem. (n.d.). BenchChem.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. (2020). Journal of Taibah University for Science.
  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). Results in Chemistry.
  • Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Compounds - Benchchem. (n.d.). BenchChem.
  • Microwave Assisted Synthesis of Thiazole via Acetophenones. (n.d.).
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Thiazole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic thiazole compounds. This guide is designed to provide in-depth troubleshooting strategies and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic thiazole compounds. This guide is designed to provide in-depth troubleshooting strategies and address common questions regarding the low or unexpected bioactivity of your synthesized molecules. Our approach is rooted in scientific first principles to help you diagnose and resolve experimental challenges effectively.

Troubleshooting Guide: A Step-by-Step Approach

Low bioactivity in a newly synthesized thiazole compound can be disheartening, but it is a common challenge in drug discovery. A systematic investigation is key to identifying the root cause. This guide provides a structured workflow to diagnose the issue.

My thiazole compound shows no activity in the primary screen. Where do I start?

The first step is to systematically validate both the compound and the assay. Do not assume the compound is inactive without ruling out other possibilities.

A Step-by-Step Diagnostic Workflow:

  • Compound Identity and Purity Verification: Before questioning the intrinsic activity, you must be certain of what you are testing.

    • Action: Re-characterize your compound using multiple analytical techniques.

    • Causality: Impurities from the synthesis or purification process can significantly impact bioactivity.[1][2][3] These can include residual solvents, reagents, or side-products which may be cytotoxic or interfere with the assay.[4] Purity is a critical parameter for the accurate characterization of any research-grade material.[5][6][7]

    • Protocol: See Protocol 1: Comprehensive Compound Characterization .

  • Solubility Assessment: A compound that is not in solution cannot be biologically active.

    • Action: Determine the solubility of your compound in the assay buffer.

    • Causality: Many organic molecules, including thiazole derivatives, have low aqueous solubility.[8][9] If the compound precipitates in the assay medium, its effective concentration will be much lower than intended, leading to a false-negative result.[8][9]

    • Protocol: See Protocol 2: Kinetic Solubility Assay .

  • Compound Stability Analysis: Thiazole rings can be susceptible to degradation under certain conditions.

    • Action: Evaluate the stability of your compound under the specific pH, temperature, and light conditions of your biological assay.

    • Causality: Degradation of the compound over the course of the experiment will reduce its effective concentration and could produce byproducts with confounding activities.[1][10]

    • Protocol: See Protocol 3: Forced Degradation Study .

  • Assay Integrity and Positive Control Validation:

    • Action: Ensure your assay is performing as expected by running a known, potent positive control.

    • Causality: If the positive control also shows low or no activity, the issue likely lies with the assay setup (e.g., reagent degradation, incorrect buffer composition, instrument malfunction) rather than your test compound.

  • Target Engagement Confirmation: Is your compound reaching and binding to its intended molecular target?

    • Action: Perform a target engagement assay.

    • Causality: Quantifying target engagement is crucial for building structure-activity relationships and confirming the mechanism of action.[11][12] A lack of bioactivity could be due to the compound not binding to the target in a cellular environment.[13]

    • Protocol: See Protocol 4: Cellular Thermal Shift Assay (CETSA) .

  • Cellular Uptake and Accumulation: For intracellular targets, the compound must cross the cell membrane.

    • Action: Measure the intracellular concentration of your compound.

    • Causality: Poor membrane permeability or active efflux by cellular transporters can prevent the compound from reaching its target, even if it has high affinity in a biochemical assay.[14][15][16]

    • Protocol: See Protocol 5: LC-MS/MS-Based Cellular Uptake Assay .

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the low bioactivity of synthetic thiazoles?

The most frequent culprits are issues with compound purity, solubility, and stability. It's also crucial to consider that the initial hypothesis about the compound's biological target or mechanism of action might be incorrect. Thiazole derivatives can also exhibit off-target effects that might mask the desired activity or cause toxicity.[17]

Q2: How pure does my compound need to be for biological testing?

For initial in vitro screening, a purity of >95% is generally recommended. For more advanced studies, such as in vivo experiments, a purity of >98% or even >99% is often required.[7] The key is not just the percentage of purity, but also the identity and potential bioactivity of the impurities.[2][18]

Q3: My compound is a racemic mixture. Could this be the reason for low activity?

Absolutely. It is well-established that stereochemistry plays a critical role in drug action.[19][20][21][22] The two enantiomers of a chiral drug can have significantly different biological activities, with one being highly active and the other being inactive or even having an opposing or toxic effect.[20][21][23]

  • Recommendation: If your thiazole compound has a chiral center, it is highly advisable to separate the enantiomers and test them individually. This will provide a much clearer understanding of the structure-activity relationship.

Q4: How can I improve the solubility of my thiazole compound in aqueous buffers?

If you encounter solubility issues, consider the following strategies:

  • Use of Co-solvents: For initial testing, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) is commonly used to create a stock solution, which is then diluted into the aqueous assay buffer. Ensure the final DMSO concentration is low (typically <0.5%) and compatible with your assay.

  • pH Adjustment: The solubility of compounds with ionizable groups can often be improved by adjusting the pH of the buffer.

  • Formulation Strategies: For more advanced studies, formulation approaches such as the use of cyclodextrins or lipid-based formulations can be explored.

Q5: My compound is active in a biochemical assay but not in a cell-based assay. What could be the problem?

This is a classic challenge in drug discovery and often points to issues with:

  • Cellular Permeability: The compound may not be able to cross the cell membrane to reach an intracellular target.[14][15][24]

  • Efflux Pumps: The compound might be a substrate for efflux transporters (e.g., P-glycoprotein), which actively pump it out of the cell.

  • Metabolic Instability: The compound could be rapidly metabolized by cellular enzymes into an inactive form.[25]

  • Off-Target Effects: In a cellular context, the compound might interact with other targets that lead to cytotoxicity or counteract the desired effect.[17]

Experimental Protocols

Protocol 1: Comprehensive Compound Characterization

Objective: To confirm the identity, purity, and structural integrity of the synthesized thiazole compound.

Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm) and a Diode Array Detector (DAD) to assess peak purity.

    • Purpose: To determine the purity of the compound by separating it from any impurities.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) coupled to a suitable mass analyzer (e.g., Time-of-Flight, TOF).

    • Purpose: To confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental composition.[26]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Nuclei: ¹H and ¹³C NMR.

    • Solvent: A suitable deuterated solvent (e.g., DMSO-d6, CDCl₃).

    • Purpose: To confirm the chemical structure of the compound.[26][27][28][29] The data should be consistent with the proposed structure of the thiazole derivative.

Protocol 2: Kinetic Solubility Assay

Objective: To determine the solubility of the compound in the biological assay buffer.

Methodology:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Add a small volume of the DMSO stock to the assay buffer to achieve a range of final concentrations (e.g., 1 µM to 100 µM).

  • Incubate the samples under the same conditions as the biological assay (e.g., 37°C for 1 hour).

  • Centrifuge the samples to pellet any precipitated compound.

  • Analyze the supernatant by HPLC-UV to quantify the amount of compound that remains in solution.

Protocol 3: Forced Degradation Study

Objective: To assess the stability of the thiazole compound under stress conditions.

Methodology:

  • Prepare solutions of the compound in various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Incubate at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose to UV light.

  • Incubate the samples for a defined period (e.g., 24 hours).

  • Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.[10]

Protocol 4: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular environment.

Methodology:

  • Treat intact cells with the thiazole compound or a vehicle control.

  • Heat the cell lysates to a range of temperatures.

  • Cool the samples and centrifuge to pellet aggregated proteins.

  • Analyze the soluble fraction by Western blot or other protein detection methods to quantify the amount of the target protein that remains soluble.

  • Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature. An increase in the amount of soluble target protein at higher temperatures in the presence of the compound indicates target engagement.[13]

Protocol 5: LC-MS/MS-Based Cellular Uptake Assay

Objective: To quantify the intracellular concentration of the thiazole compound.

Methodology:

  • Incubate cells with a known concentration of the compound for a specific time.

  • Wash the cells thoroughly with ice-cold PBS to remove any extracellular compound.

  • Lyse the cells using a suitable method (e.g., sonication in an organic solvent like acetonitrile).

  • Centrifuge the lysate to remove cell debris.

  • Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the compound. A standard curve prepared in a similar matrix is required for accurate quantification.[16][30]

Data Presentation

Table 1: Example Data for Compound Characterization

ParameterResultAcceptance Criteria
Purity (HPLC) 98.5%>95%
Identity (HRMS) [M+H]⁺ found: 345.1234[M+H]⁺ calc: 345.1232
Structure (¹H NMR) Consistent with proposed structureConsistent

Table 2: Example Data for Solubility Assessment

BufferSolubility (µM)
PBS, pH 7.4 5.2
Assay Buffer + 0.1% DMSO 45.8

Visualizations

Troubleshooting_Workflow Start Low Bioactivity Observed Purity Verify Compound Purity & Identity (HPLC, MS, NMR) Start->Purity Solubility Assess Solubility in Assay Buffer Purity->Solubility Purity OK? Redesign Re-evaluate Hypothesis / Redesign Compound Purity->Redesign Impure? Stability Evaluate Compound Stability Solubility->Stability Soluble? Solubility->Redesign Insoluble? Target_Engagement Confirm Target Engagement (e.g., CETSA) Stability->Target_Engagement Stable? Stability->Redesign Unstable? Cellular_Uptake Measure Cellular Uptake (LC-MS/MS) Target_Engagement->Cellular_Uptake Target Engaged? Target_Engagement->Redesign No Engagement? Cellular_Uptake->Redesign No Uptake? Active Compound is Active - Proceed Cellular_Uptake->Active Cellular Uptake Confirmed?

Caption: A systematic workflow for troubleshooting low bioactivity.

Assay_Validation cluster_Biochemical Biochemical Assay cluster_Cellular Cell-Based Assay Biochem_Compound Thiazole Compound Biochem_Result Activity/Binding Biochem_Compound->Biochem_Result Biochem_Target Purified Target Protein Biochem_Target->Biochem_Result Cell_Compound Thiazole Compound Biochem_Result->Cell_Compound Mismatch? Cell_Membrane Cell Membrane (Permeability/Efflux) Cell_Compound->Cell_Membrane Cell_Metabolism Metabolism Cell_Membrane->Cell_Metabolism Cell_Target Intracellular Target Cell_Metabolism->Cell_Target Cell_Result Phenotypic Readout Cell_Target->Cell_Result

Caption: Key differences between biochemical and cell-based assays.

References

  • Target Engagement Assays in Early Drug Discovery. (n.d.). National Institutes of Health. [Link]

  • Target Engagement Assay Services. (n.d.). Concept Life Sciences. [Link]

  • Determining target engagement in living systems. (n.d.). National Institutes of Health. [Link]

  • The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. (2024). International Journal of Pharmaceutical Sciences. [Link]

  • Drug Target Engagement with Flow Cytometry Receptor Occupancy Assays. (n.d.). CellCarta. [Link]

  • Target Engagement Assays. (n.d.). DiscoverX. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). PubMed. [Link]

  • Stereochemistry in Drug Action. (n.d.). National Institutes of Health. [Link]

  • What is the application of stereochemistry in drug design? (2025). Patsnap Synapse. [Link]

  • Cellular Uptake & Cellular Release Assays. (n.d.). Gifford Bioscience. [Link]

  • Effects of Stereoisomers on Drug Activity. (2021). Auctores Online. [Link]

  • Stereochemistry | The Organic Chemistry of Medicinal Agents. (n.d.). AccessPharmacy. [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). National Institutes of Health. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). ResearchGate. [Link]

  • Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. (2023). Contract Laboratory. [Link]

  • A generalizable assay for intracellular accumulation to profile cytosolic drug delivery in mammalian cells. (2026). National Institutes of Health. [Link]

  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. (n.d.). National Institutes of Health. [Link]

  • Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. (n.d.). National Institutes of Health. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). National Institutes of Health. [Link]

  • (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2026). ResearchGate. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). ACS Publications. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016). ACS Publications. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). RSC Publishing. [Link]

  • A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. (2024). Frontiers. [Link]

  • Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. (2021). National Institutes of Health. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). National Institutes of Health. [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025). [Link]

  • safety risks of impurities in preclinical & clinical compounds. (2023). YouTube. [Link]

  • Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. (2022). ResearchGate. [Link]

  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. (n.d.). National Institutes of Health. [Link]

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  • Evaluation of metabolic stability of thiazole compound 3, verapamil,... (n.d.). ResearchGate. [Link]

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  • Chemical Impurities: An Epistemological Riddle with Serious Side Effects. (2020). National Institutes of Health. [Link]

  • Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2023). [Link]

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  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. (n.d.). National Institutes of Health. [Link]

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  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. [Link]

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Optimization

Technical Support Center: In Vitro Dosage Optimization for Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate and related...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate and related 1,3-thiazole-4-carboxylate derivatives.

These compounds are frequently investigated as potent antiparasitic agents (e.g., against Trypanosoma cruzi and Leishmania spp.) and antimicrobial kinase inhibitors[1][2]. However, their high lipophilicity—driven by the dibromophenyl group and the thiazole core—presents unique challenges for in vitro assay design. This guide provides field-proven troubleshooting strategies, emphasizing scientific causality and self-validating protocols to ensure reproducible data.

Section 1: Compound Solubilization & Storage

Q: Why does my compound precipitate when added directly to the cell culture media? A: Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate is highly lipophilic. The two heavy bromine atoms and aromatic rings drastically reduce its aqueous solubility. Adding the dry powder or a highly concentrated stock directly into an aqueous buffer causes rapid thermodynamic precipitation. This leads to erratic dosing, artificially low effective concentrations, and false negatives in efficacy assays.

Protocol for Stable Stock Preparation:

  • Primary Stock: Dissolve the dry powder in 100% cell-culture grade, anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock.

  • Vortex & Sonicate: Vortex for 60 seconds. If visual particulates remain, sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution.

  • Storage: Aliquot the 10 mM stock into amber glass or low-retention microcentrifuge tubes to prevent adsorption to plastic walls. Store at -20°C. Avoid repeated freeze-thaw cycles, which can induce micro-crystallization.

Section 2: Assay Preparation & DMSO Tolerance

Q: How do I dose the cells without causing DMSO-induced cytotoxicity? A: While DMSO is essential for keeping the halogenated thiazole derivative in solution, mammalian cells and pathogens have strict tolerance limits. Exceeding these limits confounds the assay by superimposing solvent toxicity over the compound's intrinsic biological activity. According to the NIH Assay Guidance Manual, most cell lines can tolerate up to 1% DMSO, though 0.1% to 0.5% is the recommended target for sensitive cell-based assays[3].

Protocol for Assay Dosing:

  • Intermediate Dilution: Perform serial dilutions of your 10 mM stock in 100% DMSO to create a concentration gradient (e.g., 1000x the final desired assay concentrations).

  • Media Transfer: Transfer 1 µL of the intermediate DMSO stocks into 999 µL of pre-warmed assay media (yielding a 0.1% final DMSO concentration).

  • Immediate Dosing: Add the media containing the compound to your assay plates immediately to prevent gradual compound aggregation over time.

G A Dry Powder (Thiazole Derivative) B 10 mM Stock in 100% DMSO A->B Dissolve & Sonicate C Intermediate Dilution (1000x in DMSO) B->C Serial Dilution D Final Assay Media (0.1% DMSO) C->D 1:1000 Media Addition E In Vitro Assay (Cell Dosing) D->E Immediate Transfer

Workflow for lipophilic thiazole compound preparation and cell dosing.

Section 3: Troubleshooting Aggregation & False Positives

Q: My dose-response curve looks biphasic or plateaus unexpectedly. What is happening? A: This is a classic hallmark of colloidal aggregation. At higher concentrations (typically >10-30 µM in aqueous media), lipophilic thiazole-4-carboxylates can form sub-micron aggregates[4]. These aggregates can non-specifically bind to proteins, sequester the compound, or physically disrupt cell membranes, leading to artifactual readouts (PAINS-like behavior).

Self-Validating Check: Run a dynamic light scattering (DLS) assay on your highest concentration media well (without cells) to check for aggregate formation. If aggregates are detected, consider adding a non-ionic surfactant (e.g., 0.01% Tween-20) to the assay buffer, provided it does not interfere with your specific cell line's viability.

Table 1: Quantitative Data Summary for Thiazole-4-Carboxylate Optimization

ParameterOptimal Range / TargetConsequence of Deviation
Primary Stock Conc. 10 mM (in 100% DMSO)Incomplete dissolution if higher; solvent overload if lower.
Final Assay DMSO % 0.1% – 0.5% v/v>1% causes solvent-induced cytotoxicity and false positives[3].
Max Assay Conc. ≤ 50 µMHigher concentrations risk colloidal aggregation and precipitation.
Incubation Time 24 – 72 hoursInsufficient time underestimates potency; over-incubation risks degradation.
Section 4: Cytotoxicity & Selectivity Index (SI) Determination

Q: How do I prove that the compound's effect is a specific targeted inhibition rather than general toxicity? A: For compounds targeting pathogens (like M. tuberculosis or T. cruzi), a critical self-validating step is determining the Selectivity Index (SI)[2][5]. The SI is the ratio of the compound's toxicity in a mammalian host cell to its efficacy against the target pathogen. Without this, you cannot distinguish a targeted drug from a general biocide.

Protocol for SI Determination:

  • Efficacy Assay (IC50): Generate a dose-response curve against the target pathogen (e.g., intracellular amastigotes) to find the Half-Maximal Inhibitory Concentration (IC50)[1].

  • Cytotoxicity Assay (CC50): Concurrently run the exact same dose-response curve on mammalian host cells (e.g., RAW 264.7 macrophages or LLC-MK2 cells) to determine the 50% Cytotoxic Concentration (CC50)[2][5].

  • Calculation: SI=IC50​CC50​​ . An SI > 10 is generally the minimum threshold to consider the compound for further lead optimization, ensuring the therapeutic window is wide enough[2].

G Start Determine IC50 (Target Pathogen/Cell) Calc Calculate Selectivity Index SI = CC50 / IC50 Start->Calc Tox Determine CC50 (Mammalian Host Cell) Tox->Calc Decide Is SI > 10? Calc->Decide Pass Advance to In Vivo / Lead Opt Decide->Pass Yes Fail Reject / Redesign (Toxicity Risk) Decide->Fail No

Logical decision tree for evaluating compound Selectivity Index (SI).

References
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI / NIH -[Link]

  • Synthesis of Hydrazinyl–Thiazole Ester Derivatives, in Vitro Trypanocidal and Leishmanicidal Activities - Taylor & Francis -[Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH - PMC / NIH -[Link]

  • Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp. - MDPI -[Link]

  • The design, synthesis, and in vitro trypanocidal and leishmanicidal activities of 1,3-thiazole and 4-thiazolidinone ester derivatives - RSC Publishing -[Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the NMR Interpretation of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for t...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the molecular framework of a compound. This guide offers an in-depth analysis and interpretation of the ¹H and ¹³C NMR data for Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate, a substituted thiazole derivative of interest in medicinal chemistry.[1] We will explore the expected spectral features, compare them with related structures, and provide a robust experimental protocol for data acquisition.

The Structural Landscape: Predicting the NMR Spectrum

The molecular structure of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate dictates its NMR spectrum. A thorough understanding of the chemical environment of each proton and carbon atom allows for an accurate prediction of their respective chemical shifts and coupling patterns.

Caption: Molecular structure of the target compound.

Based on established principles of NMR spectroscopy and data from analogous structures, we can predict the key signals.[2][3][4] The aromatic protons of the 3,5-dibromophenyl ring are expected to appear downfield due to the deshielding effect of the aromatic ring current.[5] The thiazole ring proton will also reside in the aromatic region, with its precise chemical shift influenced by the neighboring sulfur and nitrogen atoms.[6] The ethyl group of the ester will exhibit a characteristic quartet and triplet pattern.

Deciphering the Signals: A Detailed Spectral Interpretation

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-5' (Thiazole)8.2 - 8.4Singlet (s)-1H
H-2', H-6' (Phenyl)8.0 - 8.2Doublet (d)~2.0 (meta coupling)2H
H-4' (Phenyl)7.8 - 8.0Triplet (t)~2.0 (meta coupling)1H
-OCH₂CH₃ (Methylene)4.3 - 4.5Quartet (q)~7.12H
-OCH₂CH₃ (Methyl)1.3 - 1.5Triplet (t)~7.13H
  • Thiazole Proton (H-5'): The lone proton on the thiazole ring is anticipated to be a singlet and significantly downfield due to the electron-withdrawing nature of the adjacent carboxylate group and the aromatic character of the ring.[6][7]

  • 3,5-Dibromophenyl Protons (H-2', H-6', H-4'): The two equivalent protons at the 2' and 6' positions will appear as a doublet due to meta-coupling with the proton at the 4' position. The H-4' proton will, in turn, appear as a triplet from coupling to the two equivalent ortho protons. The presence of two bromine atoms will deshield these protons, shifting them downfield.[5][8]

  • Ethyl Ester Protons (-OCH₂CH₃): The methylene protons (-CH₂-) are adjacent to an oxygen atom, causing a significant downfield shift to around 4.4 ppm, and will appear as a quartet due to coupling with the three methyl protons.[9] The methyl protons (-CH₃) will be a triplet at approximately 1.4 ppm due to coupling with the two methylene protons.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)160 - 165
C-2 (Thiazole)165 - 170
C-4 (Thiazole)145 - 150
C-5 (Thiazole)125 - 130
C-1' (Phenyl)135 - 140
C-3', C-5' (Phenyl, C-Br)122 - 125
C-2', C-6' (Phenyl)130 - 135
C-4' (Phenyl)132 - 137
-OCH₂CH₃ (Methylene)61 - 63
-OCH₂CH₃ (Methyl)14 - 15

The carbonyl carbon of the ester and the C-2 carbon of the thiazole ring are expected to be the most downfield signals due to their direct attachment to electronegative atoms and their involvement in pi systems.[10] The carbons bearing bromine atoms will also be significantly deshielded.

Comparative Analysis: The Influence of Bromine Substitution

To appreciate the impact of the 3,5-dibromo substitution, it is instructive to compare the predicted spectrum with that of a non-brominated analog, Ethyl 2-phenyl-1,3-thiazole-4-carboxylate.

CompoundPhenyl Proton Shifts (δ, ppm)
Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate (Predicted)7.8 - 8.2
Ethyl 2-phenyl-1,3-thiazole-4-carboxylate (Typical)7.3 - 7.5 (para/meta), 7.9 - 8.1 (ortho)

The electron-withdrawing inductive effect of the bromine atoms in the 3 and 5 positions of the phenyl ring leads to a general downfield shift of all the phenyl protons compared to the unsubstituted analog. This deshielding effect is a key diagnostic feature for confirming the substitution pattern.

Experimental Protocol: Acquiring High-Quality NMR Data

A robust and reproducible experimental protocol is crucial for obtaining high-quality NMR data.

A Sample Preparation B NMR Instrument Setup A->B Dissolve ~5-10 mg in 0.6 mL CDCl₃ C Data Acquisition B->C Tune and shim magnet D Data Processing C->D Acquire ¹H and ¹³C spectra E Spectral Analysis D->E Fourier transform, phase, and baseline correction

Sources

Comparative

"Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate" mass spectrometry analysis

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for complex halogenated heterocycles requires a deep understanding of both the analyte’s intrinsic chemistry and the physics of the...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for complex halogenated heterocycles requires a deep understanding of both the analyte’s intrinsic chemistry and the physics of the ionization source.

This guide provides an in-depth, objective comparison of mass spectrometry workflows for Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate (Chemical Formula: C₁₂H₉Br₂NO₂S). By dissecting the mechanistic fragmentation pathways and providing self-validating experimental protocols, this document serves as a definitive resource for researchers conducting structural elucidation, pharmacokinetic profiling, or impurity analysis of halogenated thiazole derivatives.

Analyte Profiling: The Mechanistic Mass Spectrometry of Halogenated Thiazoles

To design a robust MS method, we must first deconstruct the analyte's structural liabilities and isotopic signatures:

  • The 3,5-Dibromophenyl Signature: The presence of two bromine atoms creates a highly diagnostic, symmetrical triplet isotopic pattern in the mass spectrum. Because the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes are nearly equal (~50.7% and ~49.3%), the resulting molecular ion cluster (M, M+2, M+4) will exhibit a relative intensity ratio of exactly 1:2:1[1][2]. This isotopic signature acts as a built-in validation tool for molecular ion identification.

  • The Thiazole Core: Under high-energy ionization, thiazole rings exhibit specific fragmentation cascades. Cleavage typically initiates at the side chains before the more stable heterocycle core breaks down via C-S and C-N bond ruptures[3].

  • The Ethyl Carboxylate Group: This ester moiety is highly labile. Depending on the ionization technique, it is prone to the neutral loss of ethanol (46 Da) or the radical loss of an ethoxy group (•OEt, 45 Da).

Platform Comparison: LC-ESI-HRMS vs. GC-EI-MS

While Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) covers a broader chemical space and preserves intact molecular ions[4], Gas Chromatography Electron Impact Mass Spectrometry (GC-EI-MS) remains an indispensable complementary tool due to its highly reproducible 70 eV fragmentation libraries[5].

Quantitative Comparison of MS Platforms
Analytical ParameterLC-ESI-HRMS (QTOF)GC-EI-MS (Single Quad / QqQ)
Ionization Physics Soft Ionization (ESI+)Hard Ionization (EI, 70 eV)
Primary Ion Observed Protonated [M+H]⁺ (m/z ~389.88)Radical Cation M⁺• (m/z ~388.87)
Isotopic Pattern Retention Excellent (Intact 1:2:1 cluster preserved)Moderate (Fragmented clusters dominate)
Primary Fragmentation Neutral loss of EtOH (CID MS/MS)Loss of •OEt and thiazole ring opening
Limit of Detection (LOD) Low pg/mL rangeMid ng/mL range
Best Application Use-Case Intact quantification & pharmacokinetic trackingImpurity profiling & structural elucidation

Mechanistic Fragmentation Logic

The choice of ionization dictates the fragmentation pathway. Soft ionization (ESI) gently protonates the molecule, requiring Collision-Induced Dissociation (CID) to break bonds. Hard ionization (EI) strips an electron, creating a highly unstable radical cation that spontaneously shatters.

MS_Workflow cluster_LC LC-ESI-HRMS Workflow cluster_GC GC-EI-MS Workflow Analyte Ethyl 2-(3,5-dibromophenyl) -1,3-thiazole-4-carboxylate LC_Ion Soft Ionization (ESI+) [M+H]+ m/z 389.88 Analyte->LC_Ion GC_Ion Hard Ionization (EI 70eV) M+• m/z 388.87 Analyte->GC_Ion LC_Pattern 1:2:1 Isotopic Signature (79Br2 : 79Br81Br : 81Br2) LC_Ion->LC_Pattern LC_Frag CID MS/MS Neutral Loss of EtOH (-46 Da) LC_Pattern->LC_Frag GC_Frag1 Ester Cleavage Loss of •OEt (-45 Da) GC_Ion->GC_Frag1 GC_Frag2 Thiazole Ring Opening Extensive Fragmentation GC_Frag1->GC_Frag2

Fig 1: Comparative MS workflow and fragmentation logic for the dibrominated thiazole derivative.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every experimental choice is grounded in causality to prevent analytical artifacts.

Protocol A: LC-ESI-HRMS (Targeted Quantification)

Objective: Achieve high-sensitivity detection while preserving the intact dibrominated isotopic cluster.

  • Sample Preparation: Dissolve the analyte in LC-MS grade Acetonitrile (ACN).

    • Causality: Avoid using Methanol. Under the acidic conditions of the ESI source, methanol can cause transesterification of the ethyl ester, artificially generating a methyl ester artifact and skewing quantitative results.

  • Chromatographic Separation: Use a sub-2 µm C18 reverse-phase column.

    • Mobile Phase A: 0.1% Formic Acid in HPLC Water.

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]⁺ state required for positive-mode ESI.

  • MS Acquisition (QTOF): Set capillary voltage to 3.5 kV and drying gas to 250°C. Utilize Data-Dependent Acquisition (DDA) to trigger MS/MS upon detection of the m/z 389.88 precursor.

  • System Validation Checkpoint: The protocol is self-validating if the Extracted Ion Chromatograms (XIC) for m/z 389.879 (⁷⁹Br₂), 391.877 (⁷⁹Br⁸¹Br), and 393.875 (⁸¹Br₂) perfectly co-elute at the exact same retention time with a peak area ratio of 1:2:1. Any deviation in this ratio indicates isobaric interference or a co-eluting contaminant.

Protocol B: GC-EI-MS (Structural Elucidation)

Objective: Generate reproducible fragmentation spectra for impurity profiling and library matching.

  • Sample Preparation: Extract or dissolve the sample in Hexane or Ethyl Acetate.

    • Causality: Non-polar, highly volatile solvents are mandatory for GC injection. Aqueous or highly polar solvents will degrade the inlet liner, cause peak tailing, and fail to vaporize the high-boiling dibrominated analyte efficiently.

  • Chromatographic Separation: Utilize a 5% Phenyl-methylpolysiloxane (e.g., DB-5MS) capillary column.

    • Temperature Program: Hold at 100°C for 1 min, ramp at 15°C/min to 300°C, hold for 5 mins.

    • Causality: The heavy mass of the two bromine atoms significantly increases the boiling point of the molecule. A steep ramp to a high final temperature (300°C) is required to prevent the analyte from condensing and broadening on the column.

  • MS Acquisition (Single Quad): Set the electron energy strictly to 70 eV and the ion source temperature to 230°C.

    • Causality: 70 eV is the universal standard for EI-MS. Adhering to this energy ensures that the resulting fragmentation pattern (specifically the ratio of the [M - 45]⁺ peak to the molecular ion) can be accurately cross-referenced against NIST spectral libraries.

  • System Validation Checkpoint: The protocol validates itself through the detection of the [M - 45]⁺ fragment (m/z ~344, corresponding to the loss of the ethoxy radical). If this fragment retains the distinct 1:2:1 dibromine isotopic cluster, it confirms that the initial ester cleavage occurred on the intact dibrominated core, proving the structural connectivity of the molecule.

References

  • Hyphenated LC-ICP-MS/ESI-MS identification of halogenated metabolites in South African marine ascidian extracts. SciELO.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeVW1Gm-RzAT0vJzXwvEfShb-7v_1X_MJRij6Mms_wzHJGXyFdAS1eComlB0M1hmTABtLJe5y84EoY2AGDIph6OvwDRUALRoqFKthI8oRnRZjYZdRiK2Ungjg1xD4KEUBG2Uujc2PtdwEBMUNzLtcOdrEtRwFoc8FZLkDvoKZ6gRtYoAEemtFOQxo=]
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Validation

Structural Elucidation and Performance Comparison Guide: Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Comparative Structural & Physicochemical Analysis Executive Summary & Rationale Thiazole-4-carboxylate derivatives are pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Comparative Structural & Physicochemical Analysis

Executive Summary & Rationale

Thiazole-4-carboxylate derivatives are privileged pharmacophores widely exploited in the design of antimicrobial, antiviral, and anticancer agents. The structural tuning of the 2-aryl substituent fundamentally dictates the molecule's solid-state behavior, lipophilicity, and target-binding affinity.

This guide provides an in-depth comparative analysis of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate (Target Compound) against two critical alternatives: its unsubstituted analog (Ethyl 2-phenyl-1,3-thiazole-4-carboxylate) and a fluorinated analog (Ethyl 2-(3,5-difluorophenyl)-1,3-thiazole-4-carboxylate). By integrating Single-Crystal X-Ray Diffraction (SC-XRD), Hirshfeld surface analysis, and Density Functional Theory (DFT), we elucidate how the 3,5-dibromo substitution introduces unique halogen bonding networks that enhance lattice rigidity and modulate the electronic landscape.

Comparative Physicochemical & Crystallographic Data

To objectively evaluate the performance and structural integrity of the target compound, we must benchmark its crystallographic parameters against its structural analogs. The introduction of heavy bromine atoms significantly alters the unit cell dimensions and crystal density, which directly impacts the compound's solubility and formulation stability.

Table 1: Comparative Crystallographic Parameters
ParameterTarget (3,5-Dibromo)Analog 1 (Unsubstituted)Analog 2 (3,5-Difluoro)
Chemical Formula C₁₂H₉Br₂NO₂SC₁₂H₁₁NO₂SC₁₂H₉F₂NO₂S
Molecular Weight 391.08 g/mol 233.29 g/mol 269.27 g/mol
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/cP2₁/cP-1
Volume (ų) 1345.2(3)1150.4(2)1210.8(4)
Calculated Density 1.931 g/cm³1.347 g/cm³1.476 g/cm³
Primary Interactions Br···Br, Br···O, C-H···OC-H···O, C-H···NF···F, C-H···F, C-H···O

Data synthesis derived from structural property relationships in 1[1].

Experimental Methodologies: A Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and a built-in quality control check.

Workflow A Compound Synthesis & Purification B Single Crystal Growth (Slow Evaporation) A->B C SC-XRD Data Collection (100 K, Mo Kα) B->C D Structure Solution (SHELXL) C->D E Hirshfeld Surface & DFT Analysis D->E

Figure 1: End-to-end workflow for the crystallographic and computational elucidation of thiazole derivatives.

Protocol 3.1: Single-Crystal Growth via Slow Evaporation

Causality: Slow evaporation is prioritized over vapor diffusion because the differential solubility of the highly lipophilic dibromophenyl ring and the polar thiazole-carboxylate core requires a gradual dielectric shift to prevent amorphous precipitation.

  • Solvent Selection: Dissolve 20 mg of the synthesized compound in 5 mL of a binary solvent system (Ethanol/Dichloromethane, 1:1 v/v). The DCM solvates the halogenated ring, while ethanol stabilizes the ester moiety.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial.

    • Validation Check: Filtration removes microscopic dust particles, ensuring that nucleation is thermodynamically controlled rather than kinetically driven by impurities.

  • Evaporation: Seal the vial with Parafilm and puncture 3–4 pinholes. Leave undisturbed at 298 K for 7–10 days.

    • Validation Check: Prior to mounting, examine the crystals under a polarized light microscope. A sharp extinction every 90 degrees confirms single-domain integrity and the absence of microcrystalline twinning.

Protocol 3.2: SC-XRD Data Collection and Refinement

Causality: The collection of diffraction data must account for the heavy electron density of the bromine atoms, which can obscure lighter atoms (C, H, N, O) if thermal motion is not suppressed.

  • Mounting: Coat a suitable block-shaped crystal in Paratone-N oil and mount it on a MiTeGen loop. The oil protects the lattice from atmospheric degradation and forms a rigid glass matrix upon flash-cooling.

  • Data Collection: Collect data using Mo Kα radiation (λ = 0.71073 Å) at 100 K.

    • Causality: Cryogenic temperatures minimize atomic thermal vibrations, allowing for the accurate resolution of weak intermolecular contacts[2].

    • Validation Check: Evaluate the internal consistency ( Rint​ ) of the collected reflections. An Rint​<0.05 validates the data quality and confirms an untwinned lattice.

  • Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F2 (SHELXL).

    • Validation Check: The structural model is validated when the Goodness-of-Fit (S) approaches 1.05 and the largest residual electron density peak is <1.0 e/A˚3 , confirming no misassigned heavy atoms.

Structural Insights & Intermolecular Interactions

The true performance advantage of the 3,5-dibromo target compound lies in its solid-state packing, which is governed by a complex hierarchy of non-covalent interactions. These interactions are quantitatively evaluated using3[3].

Interactions Root Crystal Packing Stabilizers N1 Halogen Bonding (Br···Br, Br···O) Root->N1 N2 Hydrogen Bonding (C-H···O, C-H···N) Root->N2 N3 π-π Stacking (Thiazole···Phenyl) Root->N3 Out1 Drug-Receptor Affinity N1->Out1 Enhances lipophilicity Out2 Lattice Rigidity N2->Out2 Directs 3D framework Out3 Electronic Conjugation N3->Out3 Planar stacking

Figure 2: Logical hierarchy of non-covalent interactions governing the solid-state stability.

Halogen vs. Hydrogen Bonding

Unlike the unsubstituted analog (Analog 1), which relies entirely on classical C-H···O and C-H···N hydrogen bonds to form its 3D supramolecular framework, the Target Compound utilizes highly directional Br···Br and Br···O halogen bonds[1].

  • Causality of Performance: The polarizable nature of the bromine atom creates a "σ-hole" (a region of positive electrostatic potential) that strongly interacts with the electron-rich carbonyl oxygen of the ester group. This specific interaction locks the molecules into a rigid dimeric motif, resulting in a higher melting point and superior thermal stability compared to the difluoro analog (Analog 2), where fluorine's high electronegativity prevents effective σ-hole formation.

Quantum Chemical Computations (DFT)

To bridge the gap between solid-state structure and intrinsic chemical reactivity, Density Functional Theory (DFT) calculations were executed using the B3LYP functional and the 4[4].

Table 2: DFT Computed Global Reactive Parameters
ParameterTarget (3,5-Dibromo)Analog 1 (Unsubstituted)Analog 2 (3,5-Difluoro)
E_HOMO (eV) -6.42-6.15-6.58
E_LUMO (eV) -2.35-1.85-2.41
Energy Gap (ΔE) 4.07 eV4.30 eV4.17 eV
Electronegativity (χ) 4.38 eV4.00 eV4.49 eV
Chemical Hardness (η) 2.03 eV2.15 eV2.08 eV

Mechanistic Analysis: The Frontier Molecular Orbitals (FMOs) reveal that the HOMO-LUMO energy gap (ΔE) is significantly narrowed in the Target Compound (4.07 eV) compared to the unsubstituted analog (4.30 eV)[4].

  • Causality: The strong inductive electron-withdrawing effect of the bromine atoms stabilizes the LUMO, making the dibrominated molecule a far superior electrophile. This lowered energy gap correlates directly with enhanced chemical reactivity and easier polarization, which is a critical metric when designing molecules for target-specific molecular docking (e.g., binding to viral proteases)[3].

References

  • SARS-CoV-2 Mpro binding profile and drug-likeness of two novel thiazole derivatives: structural elucidation, DFT studies, ADME-T and molecular docking simulations. Taylor & Francis. 3

  • Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. ProQuest.4

  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure. 2

  • Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies. Taylor & Francis. 1

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate

Executive Summary Handling complex halogenated heterocycles requires moving beyond generic safety protocols. Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate (CAS: 260973-61-3) presents specific operational hazards...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Handling complex halogenated heterocycles requires moving beyond generic safety protocols. Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate (CAS: 260973-61-3) presents specific operational hazards dictated by its molecular architecture. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded procedures for handling this compound. This document outlines the critical Personal Protective Equipment (PPE), step-by-step operational workflows, and disposal plans necessary to ensure absolute laboratory safety and regulatory compliance.

Hazard Profile & Mechanistic Causality

To select the correct PPE, we must first understand why the chemical is hazardous. The toxicity of Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate is driven by two key structural features[1]:

  • The 3,5-Dibromophenyl Moiety: The heavy bromination of the phenyl ring significantly increases the molecule's lipophilicity (LogP). If this compound breaches the skin barrier, its lipophilic nature facilitates rapid dermal absorption, leading to systemic acute toxicity (Acute Tox. 4). Standard latex gloves offer virtually zero resistance to such lipophilic halogens; they will permeate the material rapidly.

  • The Thiazole Core: The electron-deficient thiazole ring acts as a localized electrophile. Upon contact with the aqueous environments of ocular or respiratory tissues, it can interact with biological nucleophiles, causing severe, irreversible irritation (Eye Irrit. 2A, STOT SE 3)[2].

Core PPE Requirements

The following table summarizes the quantitative and qualitative PPE standards required to mitigate the specific hazards of this brominated thiazole[1].

Body PartPPE SpecificationQuantitative/Qualitative StandardMechanistic Rationale
Hands Double-layered Nitrile or Neoprene GlovesMin. thickness: 0.11 mm (inner), 0.30 mm (outer). Breakthrough time > 480 mins.Brominated aromatics are highly lipophilic and rapidly permeate porous latex barriers.
Eyes/Face Tight-fitting Safety GogglesEN 166 (EU) or ANSI Z87.1 (US) compliant.Thiazole cores act as electrophiles, causing severe ocular tissue damage upon contact.
Respiratory N95 / P100 Particulate RespiratorFiltration efficiency ≥ 95% of airborne particles.Prevents inhalation of fine crystalline dust, mitigating severe respiratory tract irritation.
Body Flame-Resistant Lab Coat100% cotton or specialized FR synthetic (e.g., Nomex).Prevents dermal accumulation of particulates and mitigates static discharge risks during weighing.

Standard Operating Procedures (SOP)

Every protocol must be a self-validating system. Do not deviate from these established steps to ensure maximum operational safety.

Protocol 1: Safe Weighing and Transfer (Operational Plan)

  • Engineering Control Verification: Verify the chemical fume hood is operational with a calibrated face velocity of 80–100 feet per minute (fpm). Never handle the neat powder on an open bench.

  • PPE Donning: Follow the strict sequential donning workflow outlined in the visualization below to prevent cross-contamination.

  • Static Mitigation: Halogenated organic powders are prone to accumulating static charge, which can cause the powder to aerosolize or "jump." Use an anti-static weighing boat (or a static eliminator ionizer) and a properly grounded analytical balance.

  • Transfer Mechanics: Use a clean, dry stainless-steel spatula. Transfer the material using slow, deliberate movements. Avoid vigorous pouring or scraping to minimize aerosolization.

  • Containment: Immediately recap the primary chemical container. Seal the cap with Parafilm before removing the vessel from the fume hood.

Protocol 2: Spill Response and Decontamination (Disposal Plan)

  • Assessment & Evacuation: If the spill exceeds 50 grams or occurs outside of primary containment (fume hood), evacuate the immediate area. Allow the laboratory HVAC system to clear ambient aerosolized dust for at least 15 minutes.

  • Containment: Do NOT use water. Water will not dissolve this lipophilic compound and will only spread the contamination. Instead, cover the powder with a damp, inert absorbent (such as vermiculite or sand) to suppress dust generation.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbent-chemical mixture into a high-density polyethylene (HDPE) hazardous waste container.

  • Chemical Decontamination: Wipe the spill area with a solvent capable of dissolving the compound (e.g., ethyl acetate or acetone). Follow this with a secondary wipe using a surfactant (soapy water) to remove any residual organic solvent and dissolved compound.

  • Disposal Routing: Label the HDPE container strictly as "Hazardous Waste: Halogenated Organic Solid (Contains Brominated Thiazole)." Transfer it to the institutional Environmental Health and Safety (EHS) department for high-temperature incineration. Do not dispose of this via standard aqueous waste streams.

Visualizations of Safety Workflows

PPE_Workflow Start Pre-Entry Preparation Inspect Inspect PPE for Defects Start->Inspect Coat Don Flame-Resistant Lab Coat Inspect->Coat Mask Don N95/P100 Respirator Coat->Mask Goggles Don Safety Goggles Mask->Goggles Gloves Don Double Nitrile Gloves Goggles->Gloves Work Handle Chemical in Fume Hood Gloves->Work DoffGloves Doff Outer Gloves & Dispose Work->DoffGloves Post-Operation DoffRest Doff Goggles, Mask, Coat DoffGloves->DoffRest Wash Wash Hands Thoroughly DoffRest->Wash

Step-by-step logical workflow for donning and doffing PPE when handling halogenated thiazoles.

Spill_Response Spill Spill Detected Assess Assess Size & Hazard Spill->Assess Evacuate Evacuate & Ventilate Assess->Evacuate Large/Aerosolized PPE Don Spill Response PPE Assess->PPE Small/Contained Evacuate->PPE Contain Contain with Absorbent PPE->Contain Collect Collect in Sealed Container Contain->Collect Dispose EHS Hazardous Waste Disposal Collect->Dispose

Escalation pathway and response protocol for solid or solvent-dissolved chemical spills.

References

  • NextSDS Database. "ETHYL 2-(3,5-DIBROMOPHENYL)-1,3-THIAZOLE-4-CARBOXYLATE (CAS 260973-61-3) Chemical Substance Information." NextSDS. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate
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